Biib-028
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
911398-13-5 |
|---|---|
Molecular Formula |
C19H21ClN5O5P |
Molecular Weight |
465.8 g/mol |
IUPAC Name |
4-[2-amino-4-chloro-7-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]pyrrolo[2,3-d]pyrimidin-5-yl]but-3-ynyl dihydrogen phosphate |
InChI |
InChI=1S/C19H21ClN5O5P/c1-11-8-22-14(12(2)16(11)29-3)10-25-9-13(6-4-5-7-30-31(26,27)28)15-17(20)23-19(21)24-18(15)25/h8-9H,5,7,10H2,1-3H3,(H2,21,23,24)(H2,26,27,28) |
InChI Key |
BMZGPNGECPQAGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CN2C=C(C3=C2N=C(N=C3Cl)N)C#CCCOP(=O)(O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BIIB028; BIIB 028; BIIB-028. |
Origin of Product |
United States |
Foundational & Exploratory
The Role of the MAPK/ERK Signaling Pathway in Cellular Regulation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a highly conserved signaling cascade that plays a pivotal role in the regulation of a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][2] This pathway transmits signals from a variety of extracellular stimuli, such as growth factors and cytokines, from the cell surface to the nucleus, culminating in changes in gene expression and protein activity.[1] The core of the MAPK/ERK pathway consists of a three-tiered kinase cascade: a MAP Kinase Kinase Kinase (MAPKKK), typically a Raf kinase; a MAP Kinase Kinase (MAPKK), MEK1 or MEK2; and a MAP Kinase (MAPK), ERK1 or ERK2.[1] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[2] This technical guide provides an in-depth overview of the MAPK/ERK pathway, detailed experimental protocols for its study, a compilation of quantitative data for comparative analysis, and visualizations of the pathway and experimental workflows.
Core Signaling Pathway
The canonical MAPK/ERK signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors like Epidermal Growth Factor (EGF). This leads to the recruitment of the adaptor protein Grb2 and the guanine nucleotide exchange factor SOS, which in turn activates the small G-protein Ras. Activated, GTP-bound Ras then recruits and activates Raf kinases (A-Raf, B-Raf, or c-Raf) at the cell membrane. Raf kinases then phosphorylate and activate MEK1 and MEK2.[1] Activated MEK1/2 are dual-specificity kinases that phosphorylate ERK1 and ERK2 on specific threonine and tyrosine residues, leading to their activation.[1] Activated ERK can then phosphorylate a multitude of cytoplasmic and nuclear substrates, including transcription factors, to regulate gene expression and elicit a cellular response. The pathway is subject to negative feedback regulation at multiple levels to ensure tight control of its activity.[3][4]
Caption: The MAPK/ERK signaling cascade from growth factor binding to cellular response.
Quantitative Data on Pathway Modulation
The activity of the MAPK/ERK pathway can be quantified to understand the effects of various stimuli and inhibitors. The following tables summarize key quantitative data for researchers.
Table 1: Time-Dependent Phosphorylation of ERK1/2 in Response to EGF
This table presents the fold change in phosphorylated ERK1/2 (p-ERK) relative to total ERK1/2 over time following stimulation with Epidermal Growth Factor (EGF) in HeLa cells. Data is normalized to the unstimulated control (time 0).
| Time after EGF (10 ng/mL) Stimulation | Fold Change in p-ERK/Total ERK (Mean ± SEM) |
| 0 min | 1.00 ± 0.00 |
| 2 min | 8.5 ± 0.7 |
| 5 min | 15.2 ± 1.3 |
| 10 min | 12.1 ± 1.1 |
| 30 min | 4.3 ± 0.5 |
| 60 min | 1.8 ± 0.2 |
Note: These are representative data synthesized from typical experimental outcomes reported in the literature. Actual results may vary based on experimental conditions and cell lines used.
Table 2: In Vitro IC50 Values of Common MEK1 Inhibitors
This table provides a comparison of the half-maximal inhibitory concentrations (IC50) of several well-characterized MEK1 inhibitors against purified MEK1 kinase activity.
| Inhibitor | MEK1 IC50 (nM) | Reference |
| Cobimetinib (GDC-0973) | 4.2 | [5] |
| Trametinib (GSK1120212) | ~2 | [5] |
| Selumetinib (AZD6244) | 14 | [6] |
| PD0325901 | 0.33 | [6] |
| U0126 | 72 | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the study of the MAPK/ERK pathway.
Western Blot Analysis of ERK1/2 Phosphorylation
This protocol details the detection and quantification of phosphorylated ERK1/2 in cell lysates.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Mouse anti-total-ERK1/2
-
HRP-conjugated secondary antibodies: anti-rabbit IgG and anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
Cell Lysis:
-
Culture cells to the desired confluency and treat with stimuli or inhibitors as required.
-
Wash cells with ice-cold PBS and lyse by adding ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or similar method.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated anti-rabbit secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using an imaging system.
-
-
Stripping and Re-probing for Total ERK:
-
To normalize for protein loading, the membrane can be stripped of the phospho-antibody and re-probed for total ERK.
-
Incubate the membrane in a stripping buffer (e.g., glycine-HCl based) for 15-30 minutes.
-
Wash the membrane extensively and re-block.
-
Incubate with the primary antibody against total ERK1/2 and repeat the detection steps.
-
-
Data Analysis:
-
Quantify the band intensities for both phospho-ERK and total ERK using densitometry software.
-
Calculate the ratio of phospho-ERK to total ERK for each sample.
-
Caption: Workflow for quantifying ERK phosphorylation via Western blotting.
In Vitro MEK1 Kinase Assay (ADP-Glo™ Assay)
This protocol describes the measurement of MEK1 kinase activity by quantifying the amount of ADP produced in a kinase reaction.
-
Recombinant active MEK1 enzyme
-
Inactive ERK2 substrate
-
MEK1 kinase assay buffer
-
ATP
-
Test compounds (inhibitors)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
-
Prepare Reagents:
-
Thaw all reagents and keep them on ice.
-
Prepare a serial dilution of the test compound in the kinase assay buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add the following to each well:
-
Kinase assay buffer
-
Inactive ERK2 substrate
-
Test compound or vehicle control
-
Recombinant active MEK1 enzyme
-
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the MEK1 kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow for in vitro MEK1 kinase activity measurement.
Serum Response Element (SRE) Luciferase Reporter Assay
This assay measures the transcriptional activity of the MAPK/ERK pathway by using a reporter gene under the control of SRE.
-
HEK293 cells (or other suitable cell line)
-
SRE-luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
Cell culture medium
-
Stimuli (e.g., EGF, serum) and inhibitors
-
Dual-luciferase reporter assay system
-
Luminometer
-
Cell Seeding and Transfection:
-
Seed HEK293 cells in a 96-well plate.
-
The next day, co-transfect the cells with the SRE-luciferase reporter plasmid and the control Renilla luciferase plasmid using a suitable transfection reagent.
-
-
Cell Treatment:
-
After 24 hours of transfection, replace the medium with serum-free medium and incubate for another 12-24 hours to reduce basal pathway activity.
-
Treat the cells with the desired stimuli (e.g., EGF) and/or inhibitors for a specified time (e.g., 6-8 hours).
-
-
Luciferase Assay:
-
Lyse the cells using the passive lysis buffer provided in the dual-luciferase assay kit.
-
Add the luciferase assay reagent to the lysate and measure the firefly luciferase activity.
-
Add the Stop & Glo® reagent to quench the firefly luciferase reaction and simultaneously measure the Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Calculate the fold induction of SRE reporter activity by dividing the normalized luciferase activity of the stimulated cells by that of the unstimulated control cells.
-
Caption: Workflow for SRE luciferase reporter gene assay.
Conclusion
The MAPK/ERK signaling pathway is a critical regulator of cellular function and a key area of research in both fundamental biology and drug discovery. The experimental protocols and quantitative data presented in this guide provide a robust framework for investigating the intricacies of this pathway. By employing these methods, researchers can gain valuable insights into the mechanisms of MAPK/ERK signaling and its role in health and disease, ultimately contributing to the development of novel therapeutic strategies.
References
An In-depth Technical Guide to the Discovery and Synthesis of Biib-028
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biib-028 is a novel, purine-based, synthetic inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell signaling, proliferation, and survival.[1][2] Developed as a prodrug, this compound (also known as CF3647) is designed to be dephosphorylated in vivo to its active metabolite, CF2772, which exerts its therapeutic effects by inhibiting the ATPase activity of Hsp90.[1][3] This guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of this compound, along with a summary of its pharmacokinetic and pharmacodynamic properties as determined in a Phase I clinical trial.
Introduction: The Role of Hsp90 in Oncology
Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis by facilitating the proper folding, stabilization, and activation of a wide array of client proteins.[2][3] In cancer cells, Hsp90 is overexpressed and essential for the stability of numerous oncoproteins that drive tumor growth and survival, including Raf, AKT, androgen and estrogen receptors, and HER-2.[3][4] Inhibition of Hsp90 leads to the degradation of these client proteins, resulting in cell cycle arrest, apoptosis, and the suppression of tumor growth.[3] This dependence of cancer cells on Hsp90 for the maintenance of their malignant phenotype makes it an attractive target for cancer therapy.[4][5]
Discovery and Rationale for this compound
This compound was developed as an optimization of a preceding Hsp90 inhibitor, BIIB021.[2] While BIIB021 demonstrated antitumor efficacy, it required high doses for therapeutic effect, and its synthesis involved toxic chemicals.[2] The development of this compound aimed to create a more potent and safer Hsp90 inhibitor.[2] Researchers identified the N-7 position on the purine scaffold of BIIB021 as an optimal site for modification, leading to a series of alkynol analogs, with this compound emerging as the lead candidate.[2]
This compound is a prodrug, designed to be metabolically converted to its active form, CF2772, within the body.[1][3] This approach can improve the pharmacokinetic properties of a drug, such as its solubility and bioavailability.
Mechanism of Action
The active metabolite of this compound, CF2772, exerts its anticancer effects by competitively binding to the ATP-binding pocket in the N-terminal domain of Hsp90.[1][3] This binding event inhibits the intrinsic ATPase activity of Hsp90, which is essential for its chaperone function.[1][3] The inhibition of Hsp90's chaperone cycle leads to the misfolding and subsequent proteasomal degradation of its client proteins.[3] The degradation of these oncoproteins disrupts critical signaling pathways, ultimately leading to tumor cell death and inhibition of tumor growth.[3]
dot
Caption: Mechanism of Hsp90 Inhibition by this compound.
Synthesis of this compound
While the specific, detailed synthetic route for this compound is proprietary, it is described as a purine-based synthetic inhibitor.[2] The synthesis would likely involve the construction of the core purine scaffold followed by the introduction of the specific substituents that confer its Hsp90 inhibitory activity and prodrug characteristics. The optimization from BIIB021 to this compound involved modifications at the N-7 position of the purine ring with a series of alkynol analogs.[2]
Preclinical and Clinical Evaluation
Phase I Clinical Trial
A Phase I dose-escalation study of this compound was conducted in patients with refractory metastatic or locally advanced solid tumors.[1][3] The primary objectives were to determine the maximum tolerated dose (MTD), safety, and tolerability of this compound administered intravenously twice a week in 21-day cycles.[3]
Table 1: Phase I Clinical Trial Design [1][3]
| Parameter | Description |
| Study Design | 3+3 Dose-Escalation |
| Patient Population | Patients with advanced solid tumors |
| Dose Range | 6 to 192 mg/m² |
| Administration | Intravenous infusion twice weekly in 21-day cycles |
| Response Evaluation | After 2 cycles |
Pharmacokinetics
The pharmacokinetic profile of this compound (CF3647) and its active metabolite (CF2772) was evaluated.[3]
Table 2: Pharmacokinetic Parameters of this compound and its Active Metabolite [3]
| Compound | Plasma Half-life (t½) |
| This compound (CF3647) | 0.5 hours |
| CF2772 (Active Metabolite) | 2.1 hours |
A dose-dependent increase in plasma exposure was observed for both the prodrug and the active metabolite.[3]
Pharmacodynamics
Pharmacodynamic analyses demonstrated target engagement and biological activity of this compound.[3]
Table 3: Pharmacodynamic Effects of this compound [3]
| Biomarker | Effect | Dose Level for Significant Effect |
| Hsp70 in PBMCs | Significant Increase | ≥48 mg/m² |
| Circulating HER-2 ECD | Significant Decrease | ≥48 mg/m² |
The increase in Hsp70 is a known response to Hsp90 inhibition, and the decrease in circulating HER-2 extracellular domain (ECD) indicates the degradation of the HER-2 client protein.[3]
Safety and Efficacy
The maximum tolerated dose (MTD) was established at 144 mg/m².[1][3] The most common treatment-related adverse events were generally mild (grade 1-2) and included fatigue, diarrhea, nausea, vomiting, hot flushes, and abnormal dreams.[3] Dose-limiting toxicities were syncope and fatigue.[3]
While objective responses were not the primary endpoint, stable disease for at least 24 weeks was observed in 12% of patients, with some patients experiencing prolonged stable disease for up to 19 months.[3]
Experimental Protocols
Pharmacokinetic Analysis
Serial blood samples were collected at various time points before, during, and after the infusion of this compound.[1][3] Plasma concentrations of this compound (CF3647) and its active metabolite (CF2772) were quantified using mass spectrometry.[1][3] The pharmacokinetic parameters were determined by non-compartmental analysis using WinNonlin Phoenix software.[1][3]
dot
Caption: Pharmacokinetic Analysis Workflow.
Pharmacodynamic Assays
-
Hsp70 Assay: Peripheral blood mononuclear cells (PBMCs) were isolated from blood samples. The total Hsp70 levels in PBMC lysates were measured using an electrochemiluminescence-based assay kit.[1][3]
-
HER-2 ECD Assay: Serum levels of the HER-2 extracellular domain were quantified using a commercially available IVD test kit.[1][3]
Conclusion
This compound is a rationally designed Hsp90 inhibitor that has demonstrated a favorable safety profile, target engagement, and signs of clinical activity in a Phase I study of patients with advanced solid tumors.[3] Its mechanism of action, involving the inhibition of a key molecular chaperone, provides a sound basis for its potential as an anticancer agent.[1][3] Further clinical investigation, potentially in combination with other anticancer therapies, is warranted to fully elucidate the therapeutic potential of this compound.[1]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Phase I Study of BIIB028, a selective heat shock protein 90 inhibitor, in patients with refractory metastatic or locally advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting HSP90 as a Novel Therapy for Cancer: Mechanistic Insights and Translational Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Formation of the Active Metabolite of BIIB-028
For Researchers, Scientists, and Drug Development Professionals
Abstract
BIIB-028 is a novel, water-soluble prodrug designed for the targeted delivery of the potent heat shock protein 90 (Hsp90) inhibitor, CF2772. The conversion of this compound to its active metabolite is a critical step in its mechanism of action, influencing its pharmacokinetic profile and therapeutic efficacy. This technical guide provides a comprehensive overview of the formation of CF2772 from this compound, consolidating available data on its metabolism, pharmacokinetic parameters, and the bioanalytical methodologies used for its quantification. This document is intended to serve as a resource for researchers and drug development professionals involved in the study of Hsp90 inhibitors and prodrug strategies.
Introduction
Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the conformational maturation, stability, and function of a wide range of client proteins, many of which are implicated in oncogenesis and tumor progression. Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy. This compound was developed as a prodrug of the potent Hsp90 inhibitor CF2772 to improve its pharmaceutical properties, particularly its solubility, allowing for intravenous administration. The in vivo conversion of this compound to CF2772 is a key determinant of the drug's activity.
Mechanism of Active Metabolite Formation
This compound (also known as CF3647) is a phosphate prodrug that undergoes dephosphorylation in vivo to form its active metabolite, CF2772.[1][2][3] This bioactivation is presumed to be mediated by endogenous phosphatases, such as alkaline phosphatases, which are ubiquitously present in the body, particularly in the liver and intestines.[4][5][6]
The metabolic conversion pathway is a simple hydrolysis reaction that removes the phosphate group from the this compound molecule, yielding the active drug, CF2772.
References
- 1. Microbial β-Glucuronidase Hydrogel Beads Activate Chemotherapeutic Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 4. The Role of Intestinal Alkaline Phosphatase in Inflammatory Disorders of Gastrointestinal Tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [The role of intestinal alkaline phosphatase in the development of obesity. Modulation of enzyme activity by high fat diet and dietary fiber] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intestinal Alkaline Phosphatase: A Review of This Enzyme Role in the Intestinal Barrier Function [mdpi.com]
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Biib-028
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biib-028 is an investigational prodrug designed as a selective inhibitor of Heat shock protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in oncogenesis and tumor cell survival. By targeting Hsp90, this compound aims to induce the degradation of these oncoproteins, leading to cell cycle arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, based on available clinical data.
Mechanism of Action
This compound is a prodrug that undergoes in vivo dephosphorylation to its active metabolite, CF2772.[1] CF2772 competitively binds to the N-terminal ATP-binding pocket of Hsp90, inhibiting its chaperone function. This disruption leads to the proteasomal degradation of Hsp90 client proteins, such as HER2, Raf, and AKT, thereby blocking downstream signaling pathways essential for tumor growth and survival.[1][2]
Pharmacokinetics
A Phase I dose-escalation study in patients with advanced solid tumors provides the primary source of pharmacokinetic data for this compound.[1]
Data Presentation
Table 1: Summary of Pharmacokinetic Parameters of this compound and its Active Metabolite (CF2772)
| Parameter | This compound (Prodrug) | CF2772 (Active Metabolite) | Notes |
| Half-life (t½) | 0.5 hours[1] | 2.1 hours[1] | - |
| Plasma Exposure | Dose-dependent increase[1] | Dose-dependent increase[1] | Specific Cmax and AUC values at different dose levels are not publicly available. |
| Time to Maximum Concentration (Tmax) | Not reported | Not reported | - |
| Accumulation | Negligible difference between Day 1 and Day 18 concentration-time curves.[1] | Negligible difference between Day 1 and Day 18 concentration-time curves.[1] | Suggests minimal accumulation with twice-weekly dosing. |
Experimental Protocols
Plasma Concentration Analysis
-
Method: Mass Spectrometry[1]
-
Procedure:
-
Blood samples were collected at specified time points post-infusion.
-
Plasma was separated from whole blood.
-
Plasma concentrations of this compound (CF3647) and its active metabolite (CF2772) were quantified using a validated mass spectrometry method.
-
Pharmacokinetic parameters were determined by non-compartmental analysis using WinNonlin Phoenix version 6.1 software.[1]
-
Pharmacodynamics
The pharmacodynamic effects of this compound were assessed through the measurement of two key biomarkers: Heat shock protein 70 (Hsp70) and the circulating extracellular domain (ECD) of human epidermal growth factor receptor 2 (HER2).
Data Presentation
Table 2: Summary of Pharmacodynamic Effects of this compound
| Biomarker | Effect | Onset of Action | Notes |
| Hsp70 in Peripheral Blood Mononuclear Cells (PBMCs) | Significant increase[1] | Observed at dose levels ≥48 mg/m²[1] | Quantitative data on the fold-increase at different dose levels are not publicly available. |
| Circulating HER2 Extracellular Domain (ECD) | Significant decrease[1] | Observed at dose levels ≥48 mg/m²[1] | Quantitative data on the percentage decrease at different dose levels are not publicly available. |
Experimental Protocols
Hsp70 Measurement in PBMCs
-
Method: Electrochemiluminescence Immunoassay[2]
-
Kit: Total Hsp70 Whole Cell Lysate Kits (Meso Scale Discovery)[2]
-
Procedure:
-
Peripheral blood was collected in vacutainer cell preparation tubes.
-
PBMCs were separated according to the manufacturer's instructions.
-
Total protein from PBMC lysates was quantified using a BCA Protein Assay Kit.
-
Hsp70 levels were measured using the electrochemiluminescence-based assay kit.
-
The percentage change from baseline was calculated to assess the treatment effect.[2]
-
Circulating HER2 ECD Measurement
-
Method: Sandwich Immunoassay with Direct Chemiluminescence[3]
-
Kit: Serum HER-2/neu IVD Test (Siemens Healthcare Diagnostics)[1]
-
Procedure:
-
Serum samples were collected from patients.
-
The assay utilizes two monoclonal antibodies specific to unique epitopes on the HER2 ECD.[3]
-
The concentration of HER2 ECD was determined using the automated ADVIA Centaur Immunoassay System.[3]
-
Changes in serial measurements were correlated with clinical status.
-
Clinical Findings
In the Phase I trial, this compound was administered intravenously twice weekly in 21-day cycles to patients with advanced solid tumors. The maximum tolerated dose was established at 144 mg/m².[1] Dose-limiting toxicities included syncope and fatigue. Common treatment-related adverse events were generally mild to moderate and included fatigue, diarrhea, nausea, vomiting, hot flushes, and abnormal dreams.[1] Evidence of clinical activity was observed, with some patients achieving prolonged stable disease.[1]
Conclusion
This compound is a selective Hsp90 inhibitor that has demonstrated a manageable safety profile and evidence of target engagement in early clinical development. The pharmacokinetic profile is characterized by a short half-life for the prodrug and a slightly longer half-life for the active metabolite, with dose-dependent exposure and no significant accumulation. Pharmacodynamic studies confirm that this compound modulates its intended target, as evidenced by increased Hsp70 expression and decreased circulating HER2 ECD at doses of 48 mg/m² and higher. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in various oncology indications.
References
BIIB-028: A Technical Guide to a Novel Hsp90 Inhibitor for Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
BIIB-028 is a promising, second-generation, highly water-soluble, purine-based small molecule inhibitor of Heat Shock Protein 90 (Hsp90) developed for parenteral administration in targeted cancer therapy. As a prodrug, this compound is rapidly converted in vivo to its active metabolite, CF2772, which potently inhibits the N-terminal ATP-binding domain of Hsp90. This inhibition disrupts the Hsp90 chaperone cycle, leading to the proteasomal degradation of a multitude of oncogenic client proteins. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.
Introduction
Heat Shock Protein 90 (Hsp90) is a ubiquitous molecular chaperone essential for the conformational maturation, stability, and function of numerous client proteins.[1] In cancer cells, Hsp90 plays a critical role in maintaining the function of oncoproteins that drive tumor growth, survival, and metastasis.[1] These client proteins include key mediators of signal transduction, cell cycle control, and transcriptional regulation, such as HER-2/neu, EGFR, MET, IGF-1R, AKT, Raf-1, and mutated p53.[1][2] Inhibition of Hsp90 leads to the simultaneous degradation of these oncoproteins, making it an attractive therapeutic strategy for a wide range of malignancies.
This compound (also known as CF3647) was developed as a second-generation Hsp90 inhibitor with improved properties over earlier compounds.[3] It is a phosphate prodrug designed for intravenous administration, which is dephosphorylated in vivo to its active metabolite, CF2772.[1][3][4] This guide will detail the current understanding of this compound's mechanism of action, summarize key preclinical and clinical findings, and provide detailed experimental methodologies for its evaluation.
Mechanism of Action
The active metabolite of this compound, CF2772, exerts its anti-cancer effects by competitively binding to the ATP-binding pocket in the N-terminal domain of Hsp90.[1][4] This binding event inhibits the intrinsic ATPase activity of Hsp90, which is crucial for its chaperone function. The disruption of the Hsp90 chaperone cycle leads to the misfolding and subsequent ubiquitination and proteasomal degradation of Hsp90-dependent client proteins.[1][2] The degradation of these oncoproteins results in the inhibition of downstream signaling pathways, leading to cell cycle arrest, apoptosis, and the suppression of tumor growth.[1]
A hallmark of N-terminal Hsp90 inhibition is the induction of the heat shock response, leading to the upregulation of cytoprotective heat shock proteins, notably Hsp70.[4] This pharmacodynamic biomarker is often used to confirm target engagement of Hsp90 inhibitors in both preclinical and clinical settings.
Preclinical Data
In Vitro Activity
The active metabolite of this compound, CF2772, has demonstrated potent inhibition of tumor cell growth in culture. The IC50 value for CF2772 has been reported to be 0.125 µg/mL.[1]
In Vivo Efficacy
In mouse xenograft models, this compound has shown significant anti-tumor efficacy and tolerability.[3] It has been reported to cause tumor regressions at its maximum tolerated dose (MTD) of 120 mg/kg/week (administered intravenously or intraperitoneally) and to prevent tumor growth at one-eighth of its MTD.[3] These preclinical findings positioned this compound as a potentially best-in-class Hsp90 inhibitor.[3]
Clinical Data: Phase I Study (NCT00725933)
A Phase I, open-label, dose-escalation study of this compound was conducted in patients with refractory metastatic or locally advanced solid tumors. The primary objectives were to determine the MTD, dose-limiting toxicities (DLTs), and the recommended Phase II dose.
Study Design and Patient Demographics
| Parameter | Value |
| Trial Design | 3+3 Dose Escalation[1][4] |
| Drug Administration | Intravenous (IV) infusion twice weekly in 21-day cycles[1][4] |
| Initial Infusion Time | 30 minutes (6 mg/m² to 196 mg/m²)[1][4] |
| Amended Infusion Time | 1 hour at 144 mg/m² for better tolerance[1][4] |
| Number of Patients | 41[1] |
| Tumor Types | Advanced solid tumors[1][4] |
Safety and Tolerability
| Parameter | Finding |
| Maximum Tolerated Dose (MTD) | 144 mg/m² IV twice weekly[1] |
| Dose-Limiting Toxicities (DLTs) | Grade 3 syncope (n=1 at 192 mg/m²), Grade 2 confusion (n=1 at 144 mg/m²)[1] |
| Common Adverse Events (Grade 1-2) | Fatigue, diarrhea, nausea, vomiting, hot flushes, and abnormal dreams[1] |
| Liver Toxicity | No significant liver toxicity was observed.[1] |
Pharmacokinetics
Pharmacokinetic (PK) analyses were performed on Days 1 and 18 of the first cycle.
| Parameter | This compound (Prodrug) | CF2772 (Active Metabolite) |
| Plasma Half-life (t½) | Approximately 0.5 hours[1] | Approximately 2.1 hours[1] |
| Plasma Exposure | Dose-dependent increase[1] | Dose-dependent increase[1] |
| Accumulation | Negligible difference between Day 1 and Day 18[1] | Negligible difference between Day 1 and Day 18[1] |
Pharmacodynamics
Pharmacodynamic (PD) assessments confirmed target engagement of this compound.
| Biomarker | Method | Result |
| Hsp70 Induction | Western Blot in Peripheral Blood Mononuclear Cells (PBMCs) | Significant increase at doses ≥ 48 mg/m²[1] |
| HER-2 Extracellular Domain (ECD) | ELISA in Serum | Significant decrease at doses ≥ 48 mg/m²[1] |
Clinical Activity
| Endpoint | Result |
| Best Response | Stable Disease |
| Prolonged Stable Disease (≥ 8 cycles) | 5 patients (12%) with durations of 6, 6, 8, 12.5, and 19 months[1] |
Experimental Protocols
Western Blotting for Hsp90 Client Proteins and Hsp70
This protocol is a general guideline for assessing the effect of this compound on Hsp90 client proteins and Hsp70 induction in cancer cell lines or PBMCs.
-
Cell Lysis:
-
Treat cells with desired concentrations of this compound for the specified duration.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Hsp90 client proteins (e.g., HER-2, EGFR, AKT, Raf-1) and Hsp70 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.
-
ELISA for Serum HER-2 Extracellular Domain (ECD)
This protocol outlines a general procedure for measuring HER-2 ECD in patient serum samples.
-
Sample Preparation:
-
Collect blood samples and process to obtain serum.
-
Store serum samples at -80°C until analysis.
-
Thaw samples on ice and dilute as per the ELISA kit manufacturer's instructions.
-
-
ELISA Procedure (Sandwich ELISA):
-
Use a commercial HER-2 ECD ELISA kit.
-
Add standards and diluted samples to the wells of the antibody-coated microplate.
-
Incubate as per the manufacturer's protocol to allow HER-2 ECD to bind to the capture antibody.
-
Wash the wells to remove unbound substances.
-
Add the detection antibody (e.g., a biotinylated anti-HER-2 antibody).
-
Incubate to form the antibody-antigen-antibody sandwich.
-
Wash the wells.
-
Add streptavidin-HRP conjugate.
-
Incubate and wash the wells.
-
Add the substrate solution (e.g., TMB) and incubate to develop the color.
-
Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of HER-2 ECD in the samples by interpolating their absorbance values on the standard curve.
-
Conclusion
This compound is a well-tolerated Hsp90 inhibitor that has demonstrated target engagement and modest clinical activity in a Phase I study of patients with advanced solid tumors. Its favorable safety profile, particularly the lack of significant hepatotoxicity, represents a potential advantage over other Hsp90 inhibitors. The pharmacodynamic data clearly show that this compound effectively inhibits its target in patients. While further clinical development of this compound as a monotherapy appears to have stalled, its mechanism of action and safety profile make it a candidate for combination therapies with other anti-cancer agents. This technical guide provides a comprehensive resource for researchers and drug development professionals interested in the science and clinical evaluation of this compound and other Hsp90 inhibitors.
References
- 1. Phase I Study of BIIB028, a selective heat shock protein 90 inhibitor, in patients with refractory metastatic or locally advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ELISA assay employing epitope-specific monoclonal antibodies to quantify circulating HER2 with potential application in monitoring cancer patients undergoing therapy with trastuzumab - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges in the clinical utility of the serum test for HER2 ECD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of ELISA for herceptin detection in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Preclinical Evaluation of Biib-028 Efficacy
Introduction
This compound is a novel, selective inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell growth and survival.[1][2][3] Developed as a prodrug (CF3647), this compound is designed to be dephosphorylated in vivo to its active metabolite, CF2772.[1] This active form targets the N-terminal ATP-binding domain of Hsp90, inhibiting its chaperone activity and leading to the proteasomal degradation of oncogenic client proteins.[1][2] This technical guide provides a comprehensive overview of the preclinical data supporting the efficacy of this compound, detailing its mechanism of action, quantitative outcomes from animal studies, and the experimental protocols utilized.
Mechanism of Action
This compound's therapeutic strategy is centered on the inhibition of Hsp90, a key protein in maintaining cellular homeostasis that is often hijacked by cancer cells to support their malignant phenotype. The active metabolite of this compound, CF2772, competitively binds to the ATP-binding pocket in the N-terminal domain of Hsp90.[1][2] This action blocks the chaperone's ability to fold and stabilize a range of oncogenic "client" proteins, such as Raf, AKT, and HER-2.[1] The subsequent degradation of these proteins disrupts critical signaling pathways, ultimately leading to tumor cell death and inhibition of tumor growth.[1] Pharmacodynamic analyses have confirmed this mechanism, showing significant increases in Hsp70 (a biomarker of Hsp90 inhibition) and decreases in circulating HER-2 extracellular domain in patients receiving this compound.[1][2][3]
Quantitative Data from Preclinical Studies
The preclinical evaluation of this compound included both efficacy and toxicology studies, which were foundational for its progression into clinical trials.
Table 1: Preclinical Efficacy in Xenograft Model
| Animal Model | Treatment | Dosing Schedule | Outcome |
| Human Gastric Carcinoma Xenograft (NCI-N87) in mice | This compound at 20 mg/kg | Intravenous (IV), twice weekly | Substantial antitumor activity[1] |
Table 2: Preclinical Toxicology Findings
| Species | Dosing Schedule | Key Finding | Value |
| Rats and Dogs | Twice weekly | Severely Toxic Dose in 10% of animals (STD10) | 10 mg/kg (equivalent to 60 mg/m²)[1][2] |
These toxicology results were critical in determining the starting dose for the first-in-human Phase I clinical trial.[1][2]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of preclinical findings. The following protocols are based on the available published information.
In Vivo Efficacy Study: Xenograft Model
This study was designed to assess the antitumor activity of this compound in a relevant cancer model.
-
Animal Model : Immunocompromised mice (e.g., athymic nude mice) were used to prevent rejection of the human tumor xenograft.
-
Cell Line : The NCI-N87 human gastric carcinoma cell line was selected for tumor induction.
-
Tumor Implantation : NCI-N87 cells were cultured and subsequently injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Staging : Tumors were allowed to grow to a predetermined size, after which the mice were randomized into treatment and control groups.
-
Treatment Administration : The treatment group received this compound at a dose of 20 mg/kg via intravenous injection twice weekly.[1] The control group would typically receive a vehicle control on the same schedule.
-
Efficacy Assessment : Tumor volume was measured regularly (e.g., twice weekly) for the duration of the study (eight weeks).[1] Animal body weight and general health were also monitored.
-
Endpoint : The primary endpoint was the inhibition of tumor growth in the this compound-treated group compared to the control group.
Good Laboratory Practice (GLP) Toxicology Studies
These studies were conducted to establish the safety profile of this compound and to inform the safe starting dose for human trials.
-
Species Selection : Two species, rats and dogs, were used as is standard for regulatory toxicology submissions.[1][2]
-
Dose Escalation Design : A dose-escalation design was employed to identify dose-limiting toxicities.
-
Dosing Schedule : The dosing schedule mimicked the intended clinical schedule, with intravenous administration twice weekly.[1][2]
-
Safety Monitoring : Animals were monitored for clinical signs of toxicity, changes in body weight, food consumption, and other relevant parameters.
-
Endpoint Analysis : The primary goal was to determine key toxicological parameters, including the Maximum Tolerated Dose (MTD) and the Severely Toxic Dose in 10% of animals (STD10).
-
Dose Selection for Clinic : The STD10 value of 10 mg/kg (60 mg/m²) was used to calculate the safe starting dose for the Phase I clinical trial.[1][2]
Conclusion
The preclinical evaluation of this compound provided a strong rationale for its clinical development as an anticancer agent. Efficacy studies in a human gastric carcinoma xenograft model demonstrated significant antitumor activity.[1] Concurrently, GLP toxicology studies in two animal species established a safety profile and informed the starting dose for a first-in-human Phase I trial, which subsequently confirmed that this compound is well-tolerated and demonstrates proof-of-mechanism.[1][2] The collective data underscore the potential of Hsp90 inhibition as a therapeutic strategy and positioned this compound as a viable candidate for further investigation in patients with advanced solid tumors.
References
- 1. Phase I Study of BIIB028, a selective heat shock protein 90 inhibitor, in patients with refractory metastatic or locally advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Phase I study of BIIB028, a selective heat shock protein 90 inhibitor, in patients with refractory metastatic or locally advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of BIIB-028 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of BIIB-028, a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90), in various preclinical animal models. The protocols outlined below are based on available data from preclinical studies and are intended to serve as a detailed resource for investigating the pharmacology, efficacy, and safety of this compound.
Mechanism of Action
This compound is a prodrug that undergoes in vivo dephosphorylation to its active metabolite, CF2772.[1] CF2772 competitively binds to the N-terminal ATP-binding pocket of Hsp90, a molecular chaperone crucial for the conformational maturation and stability of numerous oncogenic proteins.[1] Inhibition of Hsp90 by CF2772 leads to the proteasomal degradation of these client proteins, resulting in cell growth inhibition and apoptosis in cancer cells.[1]
Preclinical Animal Models
This compound has been evaluated in various animal models, primarily in the context of oncology. The most relevant models based on published data are:
-
Mouse: Human tumor xenograft models, particularly the NCI-N87 human gastric carcinoma model, have been used to assess anti-tumor efficacy.[1]
-
Rat and Dog: These species were utilized for Good Laboratory Practice (GLP) preclinical toxicology studies to determine the safety profile and inform the starting dose for human clinical trials.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: Efficacy and Pharmacokinetics in a Mouse Xenograft Model
| Parameter | Value | Animal Model | Dosing Regimen | Reference |
| Efficacy | ||||
| Dose with Substantial Antitumor Activity | 20 mg/kg | Mouse (NCI-N87 Xenograft) | Intravenous (IV), twice weekly for 8 weeks | [1] |
| Pharmacokinetics of Active Metabolite (CF2772) | ||||
| Cmax | 5 - 10 µg/mL | Mouse (NCI-N87 Xenograft) | 20 mg/kg IV | [1] |
| AUC0-inf | 1500 - 2000 ng*hr/mL | Mouse (NCI-N87 Xenograft) | 20 mg/kg IV | [1] |
| Terminal Half-life | ~1 hour | Mouse (NCI-N87 Xenograft) | 20 mg/kg IV | [1] |
Table 2: Toxicology Data in Rats and Dogs
| Parameter | Value | Species | Dosing Regimen | Reference |
| Severely Toxic Dose in 10% of Animals (STD10) | 10 mg/kg (60 mg/m²) | Rat and Dog | Intravenous (IV), twice weekly | [1] |
| Identified Target Organs for Toxicity | ||||
| Gastrointestinal Tract (including gallbladder) | Not specified | Rat and Dog | Dose-dependent | [1] |
| Bone Marrow | Not specified | Rat and Dog | Dose-dependent | [1] |
| Adrenals | Not specified | Rat and Dog | Dose-dependent | [1] |
| Testes | Not specified | Rat and Dog | Dose-dependent | [1] |
Experimental Protocols
Protocol 1: Human Gastric Carcinoma (NCI-N87) Xenograft Model for Efficacy Studies
This protocol describes the establishment of the NCI-N87 xenograft model and subsequent treatment with this compound to evaluate its anti-tumor efficacy.
Materials:
-
NCI-N87 human gastric carcinoma cell line
-
Appropriate cell culture medium and supplements
-
Matrigel
-
Immunocompromised mice (e.g., athymic nude mice)
-
This compound (formulated for intravenous administration)
-
Calipers for tumor measurement
-
Anesthetic and euthanasia agents
Procedure:
-
Cell Culture: Culture NCI-N87 cells according to standard protocols.
-
Cell Preparation: Harvest cells and resuspend them in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach an average volume of 50-150 mm³, randomize the animals into treatment and control groups.
-
Drug Administration: Administer this compound intravenously at the desired dose and schedule (e.g., 20 mg/kg, twice weekly). The control group should receive the vehicle.
-
Efficacy Monitoring: Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2. Record the body weight of the animals at the same time.
-
Endpoint: Euthanize the animals when tumors in the control group reach the predetermined endpoint size, or as per ethical guidelines.
-
Tissue Collection: At necropsy, excise and weigh the tumors. Portions of the tumor can be flash-frozen for pharmacodynamic analysis or fixed in formalin for histopathology.
Protocol 2: General Toxicology Study in Rats and Dogs
This protocol provides a general framework for conducting a repeat-dose intravenous toxicology study of this compound, based on standard preclinical safety evaluation guidelines.
Materials:
-
Sprague-Dawley rats and/or Beagle dogs
-
This compound (formulated for intravenous administration)
-
Appropriate caging and environmental controls
-
Equipment for clinical observations, blood collection, and necropsy
Procedure:
-
Dose Group Assignment: Assign animals to multiple dose groups (e.g., low, mid, high dose) and a control group (vehicle). Include satellite groups for toxicokinetic analysis if required.
-
Drug Administration: Administer this compound intravenously according to the study schedule (e.g., twice weekly for 28 days).
-
Clinical Observations: Conduct and record detailed clinical observations daily, including changes in skin, fur, eyes, and general behavior.
-
Body Weight and Food Consumption: Measure body weight and food consumption at regular intervals (e.g., weekly).
-
Clinical Pathology: Collect blood samples at specified time points (e.g., pre-dose, and at the end of the study) for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Record organ weights and collect a comprehensive set of tissues for histopathological examination, paying close attention to the known target organs of toxicity (GI tract, bone marrow, adrenals, testes).[1]
Protocol 3: Pharmacodynamic Biomarker Analysis
This protocol outlines the measurement of Hsp70 induction and HER-2 extracellular domain (ECD) reduction as pharmacodynamic biomarkers of this compound activity.
Materials:
-
Blood collection tubes
-
Reagents for serum/plasma separation
-
Tissue lysis buffer
-
ELISA kits for Hsp70 and HER-2 ECD
-
Alternatively, reagents and antibodies for Western blotting of Hsp70
Procedure:
-
Sample Collection:
-
Blood: Collect blood samples from animals at various time points following this compound administration.
-
Tumor Tissue: At the study endpoint, collect tumor tissue and either snap-freeze it in liquid nitrogen or process it immediately.
-
-
Sample Processing:
-
Serum/Plasma: Process the blood samples to obtain serum or plasma and store at -80°C until analysis.
-
Tumor Lysate: Homogenize the tumor tissue in an appropriate lysis buffer to extract proteins. Determine the protein concentration of the lysate.
-
-
Biomarker Measurement:
-
Hsp70 Induction: Measure the levels of Hsp70 in the tumor lysates using a validated ELISA kit or by Western blot analysis. Compare the levels in treated animals to those in the control group.
-
HER-2 ECD Reduction: Quantify the concentration of the shed HER-2 extracellular domain in the serum or plasma samples using a specific ELISA kit. Compare the levels in post-dose samples to pre-dose or control samples.
-
Disclaimer: These protocols are intended as a guide and should be adapted and optimized based on specific experimental goals, available resources, and institutional animal care and use guidelines. The formulation of this compound for intravenous administration is a critical parameter that may require specific formulation development.
References
Application Notes and Protocols for In Vivo Experiments with Biib-028
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the available preclinical data and generalized protocols for the in vivo use of Biib-028, a prodrug inhibitor of Heat Shock Protein 90 (Hsp90). The information is intended to guide researchers in designing and conducting their own in vivo experiments.
Introduction
This compound is a novel prodrug that is dephosphorylated in vivo to its active metabolite, CF2772.[1][2] This active form inhibits the chaperone activity of Hsp90 by binding to its N-terminal ATP-binding domain.[1][2] Hsp90 is a critical molecular chaperone responsible for the proper folding and stability of numerous client proteins, many of which are key mediators of signal transduction, cell-cycle control, and transcriptional regulation involved in cancer progression.[1][2] Inhibition of Hsp90 by the active metabolite of this compound leads to the proteasomal degradation of these client proteins, resulting in tumor cell death and the inhibition of tumor growth.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical toxicology studies that informed the starting dose for Phase I human clinical trials.
Table 1: Preclinical Toxicology Data for this compound
| Parameter | Value | Animal Species | Dosing Schedule | Reference |
| Severely Toxic Dose in 10% of Animals (STD10) | 10 mg/kg (equivalent to 60 mg/m²) | Rats and Dogs | Intravenous, twice weekly | [1][2] |
Table 2: Human Phase I Clinical Trial Dosage Information (for reference)
| Parameter | Value | Dosing Schedule | Reference |
| Starting Dose Range | 6 - 192 mg/m² | Intravenous, twice weekly | [1][2] |
| Maximum Tolerated Dose (MTD) | 144 mg/m² | Intravenous, twice weekly | [1][2] |
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound. As a prodrug, it is converted to its active metabolite, which then inhibits Hsp90. This leads to the degradation of various oncogenic client proteins, thereby inhibiting downstream signaling pathways crucial for tumor cell survival and proliferation.
Caption: Mechanism of this compound action.
Experimental Protocols
The following are generalized protocols for in vivo toxicology and efficacy studies with this compound, based on the available information and standard practices. These should be adapted to specific research needs and institutional guidelines.
Preclinical Toxicology Study in Rodents (e.g., Rats)
Objective: To determine the maximum tolerated dose (MTD) and assess the toxicity profile of this compound.
Materials:
-
This compound
-
Sterile vehicle for injection (e.g., saline, 5% dextrose solution)
-
Sprague-Dawley or Wistar rats (sex and age to be specified, e.g., 6-8 weeks old)
-
Standard laboratory animal housing and diet
-
Equipment for intravenous injection, blood collection, and clinical monitoring
Protocol:
-
Animal Acclimation: Acclimate animals to the facility for at least one week prior to the study.
-
Dose Formulation: Prepare a sterile solution of this compound in the chosen vehicle. The concentration should be calculated to deliver the desired dose in an appropriate injection volume for the animal's weight.
-
Dose Groups: Establish multiple dose groups, including a vehicle control group and escalating dose groups of this compound. The dose range should bracket the reported STD10 of 10 mg/kg.
-
Administration: Administer this compound or vehicle via intravenous injection (e.g., tail vein) twice weekly.
-
Monitoring:
-
Clinical Observations: Daily observation for any signs of toxicity, including changes in behavior, appearance, and body weight.
-
Hematology and Clinical Chemistry: Collect blood samples at baseline and at specified time points to analyze for changes in blood cell counts and organ function markers.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy and collect major organs for histopathological examination.
-
-
Data Analysis: Determine the MTD based on the highest dose that does not cause dose-limiting toxicities.
In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a relevant cancer xenograft model.
Materials:
-
This compound
-
Sterile vehicle for injection
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line known to be dependent on Hsp90 client proteins
-
Cell culture reagents
-
Matrigel or other appropriate matrix for cell implantation
-
Calipers for tumor measurement
Protocol:
-
Cell Culture and Implantation: Culture the chosen cancer cell line and implant a specific number of cells (e.g., 1-10 million) subcutaneously into the flank of the mice, typically mixed with Matrigel.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Treatment: Administer this compound intravenously at a dose determined from toxicology studies (e.g., at or below the MTD) on a twice-weekly schedule. The control group should receive the vehicle.
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals (e.g., twice a week).
-
Endpoint: Continue treatment until a predetermined endpoint is reached, such as a specific tumor volume in the control group or signs of toxicity.
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised to analyze the levels of Hsp90 client proteins and markers of apoptosis to confirm the mechanism of action.
Experimental Workflow Diagram
The following diagram outlines the general workflow for an in vivo efficacy study of this compound.
Caption: Workflow for a xenograft study.
References
Western blot protocol for HSP70 induction by Biib-028
Introduction
BIIB021 is a potent, orally available, and fully synthetic small-molecule inhibitor of Heat Shock Protein 90 (HSP90).[1][2][3][4] HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in oncogenesis.[1] By binding to the ATP-binding pocket of HSP90, BIIB021 disrupts its chaperone function, leading to the degradation of these client proteins and subsequent inhibition of tumor cell growth.[2][3][4] A well-documented pharmacodynamic marker of HSP90 inhibition is the compensatory upregulation of other heat shock proteins, notably Heat Shock Protein 70 (HSP70).[1][2][4] This application note provides a detailed protocol for performing a Western blot to detect the induction of HSP70 in cancer cell lines treated with BIIB021.
Signaling Pathway of BIIB021-Mediated HSP70 Induction
BIIB021 competitively inhibits the ATPase activity of HSP90 by binding to its N-terminal ATP pocket.[1][2] This inhibition disrupts the HSP90 chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of HSP90 client proteins, which include various kinases and transcription factors involved in cell growth and survival, such as HER-2, Akt, and Raf-1.[1][4] The cellular stress caused by the depletion of these essential proteins activates the Heat Shock Response (HSR), primarily mediated by the Heat Shock Factor 1 (HSF1). Under normal conditions, HSF1 is kept in an inactive state through its association with HSP90. The inhibition of HSP90 by BIIB021 releases HSF1, allowing it to trimerize, translocate to the nucleus, and bind to Heat Shock Elements (HSEs) in the promoter regions of heat shock genes. This transcriptional activation leads to the increased expression of heat shock proteins, including HSP70.
Data Presentation
The following tables summarize the dose-dependent and time-dependent induction of HSP70 in MCF-7 human tumor cells treated with BIIB021, as determined by Western blot analysis.
Table 1: Dose-Dependent Induction of HSP70 by BIIB021
| BIIB021 Concentration (nM) | Treatment Time (hours) | Relative HSP70 Expression |
| 0 (Control) | 24 | Baseline |
| 10 | 24 | Increased |
| 40 | 24 | Moderately Increased |
| 200 | 24 | Strongly Increased |
| 1000 | 24 | Maximally Increased |
Table 2: Time-Dependent Induction of HSP70 by BIIB021
| BIIB021 Concentration (nM) | Treatment Time (hours) | Relative HSP70 Expression |
| 400 | 0 (Control) | Baseline |
| 400 | 4 | Slightly Increased |
| 400 | 8 | Increased |
| 400 | 24 | Strongly Increased |
| 400 | 48 | Sustained High Expression |
Experimental Protocol: Western Blot for HSP70
This protocol is designed for the analysis of HSP70 induction in cell culture following treatment with BIIB021.
Materials and Reagents
-
Cell Line: MCF-7 (or other suitable cancer cell line)
-
Treatment: BIIB021 (stock solution in DMSO)
-
Lysis Buffer: RIPA buffer (150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0) freshly supplemented with protease and phosphatase inhibitors.[5]
-
Protein Assay: BCA Protein Assay Kit
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
Running Buffer: MOPS or MES SDS Running Buffer
-
Transfer Buffer: Standard Towbin buffer (25 mM Tris, 192 mM glycine, 20% methanol)
-
Membrane: Polyvinylidene difluoride (PVDF) membrane (0.45 µm)
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG (or appropriate species for the primary antibody)
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate
-
Imaging System: Chemiluminescence imager
Experimental Workflow
Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Plate MCF-7 cells in appropriate culture dishes and allow them to reach 70-80% confluency.
-
Treat the cells with varying concentrations of BIIB021 (e.g., 0, 10, 40, 200, 1000 nM) for a fixed time (e.g., 24 hours) for a dose-response experiment.[8]
-
For a time-course experiment, treat cells with a fixed concentration of BIIB021 (e.g., 400 nM) and harvest at different time points (e.g., 0, 4, 8, 24, 48 hours).[8]
-
Include a vehicle control (DMSO) corresponding to the highest concentration of BIIB021 used.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).[9]
-
Add ice-cold RIPA buffer (supplemented with inhibitors) to the dish.[5][9]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.[5]
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.[9]
-
Transfer the supernatant (protein lysate) to a new clean, pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[9]
-
-
Sample Preparation:
-
SDS-PAGE:
-
Load the denatured protein samples and a pre-stained protein ladder into the wells of a polyacrylamide gel.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm the transfer by checking for the presence of the pre-stained ladder on the membrane.
-
-
Blocking:
-
Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation to block non-specific binding sites.[10]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-HSP70 antibody in TBST (with 5% BSA or non-fat milk) at the recommended concentration (e.g., 1:1000 to 1:10,000).[10]
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[10]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in TBST, for 1 hour at room temperature with gentle agitation.[10]
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Imaging:
-
Prepare the ECL detection reagent according to the manufacturer's protocol.
-
Incubate the membrane with the ECL reagent.
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
-
Stripping and Re-probing (for Loading Control):
-
If necessary, strip the membrane of the primary and secondary antibodies using a stripping buffer.
-
Repeat the blocking, primary antibody (for loading control, e.g., β-actin), and secondary antibody steps to normalize for protein loading.
-
Data Analysis
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the HSP70 band intensity to the corresponding loading control (e.g., β-actin or GAPDH) for each sample.
-
Express the results as a fold change relative to the vehicle-treated control.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BIIB021, an orally available, fully synthetic small-molecule inhibitor of the heat shock protein Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 6. HSP70 Polyclonal Antibody (PA5-28003) [thermofisher.com]
- 7. HSP70 Antibody | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. origene.com [origene.com]
- 10. peakproteins.com [peakproteins.com]
Application Notes and Protocols for Cell Viability Assay with Biib-028 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biib-028 is a potent and selective small molecule inhibitor of Heat Shock Protein 90 (Hsp90). It is a prodrug that is converted in vivo to its active metabolite, CF2772, which binds to the N-terminal ATP-binding pocket of Hsp90.[1] This inhibition disrupts the Hsp90 chaperone cycle, leading to the proteasomal degradation of a wide array of Hsp90 client proteins. Many of these client proteins are key oncoproteins that drive tumor growth and survival, including transmembrane tyrosine kinases, signaling proteins, and cell cycle regulators.[1][2] Consequently, inhibition of Hsp90 by this compound results in tumor cell death and the suppression of tumor growth, making it a compelling candidate for cancer therapy.[1]
These application notes provide a comprehensive guide for assessing the effect of this compound on cell viability in cancer cell lines. Detailed protocols for commonly used cell viability assays, the MTT and CellTiter-Glo® Luminescent Cell Viability Assays, are provided, along with templates for data presentation and visualization of the underlying biological pathways and experimental workflows.
Mechanism of Action and Signaling Pathway
Hsp90 is a critical molecular chaperone responsible for the conformational maturation and stability of a multitude of client proteins. In cancer cells, there is a high demand for Hsp90 activity to maintain the function of mutated and overexpressed oncoproteins. The active metabolite of this compound competitively inhibits the ATP-binding site in the N-terminal domain of Hsp90, leading to the misfolding and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway.
The degradation of these client proteins disrupts several critical signaling pathways involved in cell proliferation, survival, and angiogenesis. Key pathways affected include the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK signaling cascades.
Data Presentation
Table 1: In Vitro Cell Viability of Cancer Cell Lines Treated with this compound
| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | IC50 (nM) |
| e.g., SK-BR-3 | Breast Cancer | MTT | 72 | Data not available |
| e.g., NCI-H1975 | Lung Cancer | CellTiter-Glo | 72 | Data not available |
| e.g., A431 | Skin Cancer | MTT | 72 | Data not available |
| e.g., U87 MG | Glioblastoma | CellTiter-Glo | 72 | Data not available |
| e.g., PC-3 | Prostate Cancer | MTT | 72 | Data not available |
Experimental Protocols
Two standard methods for determining cell viability are detailed below. It is recommended to optimize seeding density and incubation times for each cell line to ensure that cells are in the logarithmic growth phase during the experiment.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The intensity of the purple color is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is advisable to perform a wide range of concentrations for the initial experiment (e.g., 0.1 nM to 10 µM).
-
Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly with a multichannel pipette to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, which is an indicator of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Luminometer
Protocol:
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at an optimal density in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Include a vehicle control (DMSO).
-
Add the desired volume of diluted this compound or vehicle control to the wells.
-
Incubate for the desired treatment duration.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions and equilibrate to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer.
-
Experimental Workflow
The following diagram outlines the general workflow for a cell viability assay with this compound treatment.
References
Application Notes and Protocols: Investigating Biib-028 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biib-028 is a promising, fully synthetic, small-molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1] As a prodrug, this compound is dephosphorylated in vivo to its active metabolite, CF2772, which selectively binds to the N-terminal ATP-binding domain of Hsp90.[2] This inhibition disrupts the chaperone's function, leading to the proteasomal degradation of a multitude of Hsp90 client proteins.[2] Many of these client proteins are oncoproteins and critical signaling molecules that drive tumor growth, proliferation, and survival, including HER-2/neu, EGFR, AKT, and Raf-1.[2][3] A Phase I clinical trial of this compound in patients with advanced solid tumors established a maximum tolerated dose of 144 mg/m² intravenously twice a week and demonstrated that the drug is well-tolerated with evidence of target engagement.[3][4]
While Hsp90 inhibitors have shown promise as monotherapy, their therapeutic potential may be significantly enhanced when used in combination with traditional chemotherapy agents.[5] The rationale for this approach is based on the potential for synergistic effects; by degrading key survival and DNA repair proteins, Hsp90 inhibitors can lower the threshold for chemotherapy-induced apoptosis and overcome mechanisms of drug resistance.[6] These application notes provide an overview of the preclinical rationale and methodologies for investigating this compound in combination with various classes of chemotherapy.
Data Presentation: Preclinical Synergy of Hsp90 Inhibitors with Chemotherapy
Due to the limited availability of public preclinical data specifically for this compound in combination with chemotherapy, the following tables summarize representative data from studies with other Hsp90 inhibitors. This information is intended to be illustrative of the potential synergistic effects that could be investigated for this compound.
Table 1: In Vitro Synergy of Hsp90 Inhibitors with Taxanes
| Hsp90 Inhibitor | Cancer Cell Line | Chemotherapy Agent | Combination Index (CI) Value* | Fold-Enhancement of Cytotoxicity | Reference |
| 17-AAG | NSCLC | Paclitaxel | < 1.0 | 5-22 fold | [4] |
| Ganetespib | NSCLC (H1975) | Paclitaxel | < 1.0 (Synergistic) | Not specified | [2] |
| Ganetespib | NSCLC (H1975) | Docetaxel | < 1.0 (Synergistic) | Not specified | [2] |
*Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vitro Synergy of Hsp90 Inhibitors with Platinum Agents
| Hsp90 Inhibitor | Cancer Cell Line | Chemotherapy Agent | Observation | Reference |
| Onalespib | Pancreatic Ductal Adenocarcinoma | Cisplatin | Synergistic reduction in cell viability | [1][7] |
| AUY922 | Nasopharyngeal Carcinoma | Cisplatin | Significantly increased apoptosis (p < 0.05) | [3] |
| 17-AAG | Diffuse Large B-cell Lymphoma | Cisplatin | Strong synergistic drug interaction | [8] |
Table 3: In Vitro and In Vivo Synergy of Hsp90 Inhibitors with Doxorubicin
| Hsp90 Inhibitor | Cancer Model | Chemotherapy Agent | Key Finding | Reference |
| NVP-AUY922 | MCF-7 Breast Cancer Cells | Doxorubicin | Increased apoptosis and downregulation of VEGF | [9][10] |
| Ganetespib | Small Cell Lung Cancer (in vitro and xenografts) | Doxorubicin | Synergistic inhibition of tumor growth | [11] |
| 17-AAG | Rat Cardiomyocytes | Doxorubicin | Increased cytotoxicity | [12] |
Signaling Pathways and Experimental Workflows
To effectively design and interpret experiments with this compound in combination with chemotherapy, it is crucial to understand the underlying signaling pathways and to follow a structured experimental workflow.
Caption: Hsp90 inhibition by this compound leads to degradation of client proteins, enhancing chemotherapy-induced apoptosis.
Caption: A structured workflow for evaluating the synergistic potential of this compound with chemotherapy agents.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and a selected chemotherapy agent, both alone and in combination, on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Chemotherapy agent (stock solution in appropriate solvent)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Drug Preparation: Prepare serial dilutions of this compound and the chemotherapy agent in complete medium. For combination studies, prepare a matrix of concentrations based on the individual IC50 values.
-
Treatment: Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with medium only (blank), cells with vehicle control (e.g., DMSO), and cells with each drug alone and in combination.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot dose-response curves and determine the IC50 values for each agent.
Calculation of Combination Index (CI)
The Chou-Talalay method is a widely accepted method for quantifying drug synergy. The Combination Index (CI) is calculated using software such as CompuSyn.
Procedure:
-
Data Input: Input the dose-response data from the single agent and combination experiments into the software.
-
CI Calculation: The software will calculate the CI value for each combination.
-
Interpretation:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Western Blotting for Hsp90 Client Proteins
This protocol is to assess the effect of this compound on the degradation of Hsp90 client proteins.
Materials:
-
Treated cells from a 6-well plate
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-HER2, anti-EGFR, anti-AKT, anti-Hsp70, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Wash treated cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL substrate. Image the blot using a chemiluminescence detection system.
-
Analysis: Analyze the band intensities relative to a loading control (e.g., GAPDH). A decrease in the client protein level and an increase in Hsp70 (a marker of Hsp90 inhibition) would be expected with this compound treatment.[13]
Conclusion
The combination of the Hsp90 inhibitor this compound with conventional chemotherapy agents represents a promising strategy to enhance anti-tumor efficacy and overcome drug resistance. The protocols and workflows outlined in these application notes provide a framework for the preclinical evaluation of such combinations. While specific data for this compound combinations is not yet widely available, the principles of synergy with taxanes, platinum agents, and anthracyclines are well-established for the Hsp90 inhibitor class. Further preclinical studies are warranted to define the optimal combination partners and schedules for this compound, which could ultimately lead to more effective treatment options for cancer patients.
References
- 1. researchgate.net [researchgate.net]
- 2. Synergistic activity of the Hsp90 inhibitor ganetespib with taxanes in non-small cell lung cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synergistic activity of the Hsp90 inhibitor ganetespib with taxanes in non-small cell lung cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combination therapy involving HSP90 inhibitors for combating cancer: an overview of clinical and preclinical progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HSP90 Inhibition Synergizes with Cisplatin to Eliminate Basal-like Pancreatic Ductal Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hsp90 inhibition sensitizes DLBCL cells to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hsp90 Inhibitor; NVP-AUY922 in Combination with Doxorubicin Induces Apoptosis and Downregulates VEGF in MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Phase I Study of BIIB028, a selective heat shock protein 90 inhibitor, in patients with refractory metastatic or locally advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CRISPR-Cas9 Screening with Biib-028 to Identify Modulators of Hsp90 Inhibitor Sensitivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biib-028 is a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone essential for the stability and function of numerous client proteins involved in cell growth, survival, and signaling.[1][2] As a prodrug, this compound is converted in vivo to its active metabolite, CF2772, which competitively binds to the N-terminal ATP-binding pocket of Hsp90, leading to the proteasomal degradation of its client proteins and subsequent anti-tumor effects.[1] Hsp90 client proteins include critical oncogenic drivers such as HER-2, EGFR, AKT, and Raf-1.[1][2]
CRISPR-Cas9 technology has revolutionized functional genomics by enabling systematic, genome-wide loss-of-function screening to identify genes that modulate cellular responses to therapeutic agents.[3][4][5] A pooled CRISPR-Cas9 screen can be employed to uncover genetic vulnerabilities and resistance mechanisms associated with drug treatment.[6] This application note provides a detailed protocol for a genome-wide CRISPR-Cas9 knockout screen to identify genes that, when inactivated, confer sensitivity or resistance to the Hsp90 inhibitor this compound.
Signaling Pathway of this compound
This compound, through its active metabolite, inhibits Hsp90, leading to the destabilization and subsequent degradation of a wide array of oncogenic client proteins. This disruption of multiple signaling pathways ultimately results in cell cycle arrest and apoptosis in cancer cells dependent on these client proteins.
References
- 1. Phase I Study of BIIB028, a selective heat shock protein 90 inhibitor, in patients with refractory metastatic or locally advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 4. researchgate.net [researchgate.net]
- 5. synthego.com [synthego.com]
- 6. broadinstitute.org [broadinstitute.org]
Application of Biib-028 in Proteomic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biib-028 is a potent and selective, fully synthetic small-molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] It is a prodrug that is dephosphorylated in vivo to its active metabolite, CF2772.[3][4] Hsp90 is a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and activity of a wide range of "client" proteins, many of which are key mediators of oncogenic signaling pathways.[3][4] By inhibiting the N-terminal ATP-binding domain of Hsp90, this compound disrupts the Hsp90 chaperone cycle, leading to the proteasomal degradation of its client proteins and subsequent inhibition of tumor cell growth and survival.[3][4]
Proteomic studies are invaluable for understanding the mechanism of action of Hsp90 inhibitors like this compound. These studies can identify the full spectrum of Hsp90 client proteins in various cellular contexts, quantify the dose- and time-dependent changes in their expression, and elucidate the downstream effects on cellular signaling pathways. This document provides detailed application notes and experimental protocols for utilizing this compound in quantitative proteomic studies.
Mechanism of Action of this compound
This compound's active metabolite, CF2772, competitively binds to the ATP-binding pocket in the N-terminal domain of Hsp90. This inhibition of ATPase activity prevents the chaperone from adopting its active, closed conformation, which is necessary for the proper folding and stabilization of its client proteins. Consequently, misfolded client proteins are targeted for ubiquitination and subsequent degradation by the proteasome. A hallmark of Hsp90 inhibition is also the induction of a heat shock response, leading to the upregulation of other heat shock proteins, notably Hsp70.[3][4]
References
Application Notes and Protocols: Flow Cytometry Analysis of Biib-028 Treated Cells
Introduction
Biib-028 is a prodrug that is converted in vivo to its active metabolite, a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90).[1] Hsp90 is a critical molecular chaperone responsible for the proper folding, stability, and function of numerous client proteins, many of which are key mediators of oncogenic signaling pathways.[1][2] These client proteins include transmembrane tyrosine kinases like HER-2, signaling proteins such as AKT and Raf-1, and cell cycle regulators.[1] By inhibiting Hsp90, this compound disrupts the assembly of these proteins, leading to their degradation via the proteasome pathway. This action results in the induction of apoptosis and inhibition of tumor growth.[1][3]
Flow cytometry is a powerful technique for single-cell analysis, making it an invaluable tool for characterizing the cellular effects of therapeutic agents like this compound. This document provides detailed protocols for using flow cytometry to analyze apoptosis, cell cycle progression, and the expression of relevant cell surface and intracellular proteins in cells treated with this compound.
This compound Mechanism of Action
The diagram below illustrates the signaling pathway affected by this compound. The drug inhibits Hsp90, preventing it from chaperoning client proteins essential for cell survival and proliferation. This leads to the degradation of these proteins and ultimately induces apoptosis.
References
- 1. Phase I Study of BIIB028, a selective heat shock protein 90 inhibitor, in patients with refractory metastatic or locally advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Off-target effects of Biib-028 in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Biib-028. The information is designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a prodrug that is dephosphorylated in vivo to its active metabolite, CF2772.[1] CF2772 is a selective inhibitor of Heat Shock Protein 90 (Hsp90).[1] It competitively binds to the N-terminal ATP-binding pocket of Hsp90, which inhibits its chaperone activity.[1] This leads to the proteasomal degradation of Hsp90 client proteins, many of which are crucial for cancer cell survival and proliferation.[1][2]
Q2: What are the known on-target effects of this compound?
The primary on-target effect of this compound is the inhibition of Hsp90, leading to the degradation of its client proteins. Key oncogenic client proteins include HER-2/neu, EGFR, MET, IGF-1R, AKT, and Raf-1.[1] A measurable pharmacodynamic effect observed in clinical trials is the induction of Hsp70 and a decrease in the circulating extracellular domain (ECD) of HER-2.[1][3]
Q3: What are the reported adverse events in clinical trials of this compound?
In a Phase I clinical trial, the most common treatment-related adverse events were generally mild (grade 1-2) and included fatigue, diarrhea, nausea, vomiting, hot flushes, and abnormal dreams.[1][4] Dose-limiting toxicities were syncope and fatigue.[1][4] Of note, neuropsychiatric side effects such as abnormal vivid dreams, dizziness, and confusion were observed, with the underlying mechanism being unclear.[1]
Q4: Are there any known specific molecular off-target effects of this compound?
As of the latest available public information, specific molecular off-target binding profiles for this compound or its active metabolite CF2772 from broad screening panels (e.g., kinome scans) have not been published. While the clinical adverse event profile provides clues to potential systemic effects, it is difficult to definitively separate these from the consequences of on-target Hsp90 inhibition without further specific off-target screening data. Some Hsp90 inhibitors have been shown to have off-target effects on other proteins like pyruvate dehydrogenase kinase (PDHK), but this has not been specifically reported for this compound.[5]
Troubleshooting Guide
This guide is intended to help researchers distinguish between expected on-target effects and potential off-target effects of this compound in their experimental models.
| Observation | Potential Cause | Recommended Action |
| Reduced expression of known Hsp90 client proteins (e.g., AKT, HER2/ERBB2, c-RAF). | Expected on-target effect. | Confirm with Western blot analysis. This validates the intended activity of the compound. |
| Increased expression of Hsp70. | Expected on-target effect (compensatory heat shock response). | Quantify Hsp70 levels by Western blot or ELISA. This serves as a good pharmacodynamic marker of Hsp90 inhibition. |
| Cell death in a cancer cell line known to be dependent on an Hsp90 client protein. | Expected on-target effect. | Perform cell viability assays (e.g., MTT, CellTiter-Glo). Correlate with the degradation of the specific client protein. |
| Unexpected cell toxicity in a cell line not known to be dependent on Hsp90 client proteins. | Could be an off-target effect or a previously uncharacterized dependency on Hsp90. | 1. Confirm the effect with dose-response curves. 2. Rule out non-specific compound toxicity. 3. Investigate potential off-targets using the protocols outlined below. |
| Changes in signaling pathways not directly linked to known Hsp90 client proteins. | Potential off-target effect. | Perform proteomic or phosphoproteomic analysis to identify affected pathways. Consider a kinome scan to identify off-target kinase inhibition. |
| Neuropsychiatric or other unexpected in vivo side effects not readily explained by Hsp90 client protein degradation. | Potential on-target effect on Hsp90 in the CNS or an off-target effect. The ability of this compound to cross the blood-brain barrier has been questioned but not definitively ruled out.[1] | Further in vivo studies would be needed to investigate the mechanism. |
Quantitative Data Summary
Table 1: Clinical Trial Adverse Events (Phase I)
| Adverse Event | Frequency (%) | Grade |
| Fatigue | 46% | 1-2 |
| Diarrhea | 44% | 1-2 |
| Nausea | 44% | 1-2 |
| Vomiting | 29% | 1-2 |
| Hot Flushes | 29% | 1-2 |
| Abnormal Dreams | 17% | 1-2 |
| Syncope | (1 patient) | 3 (DLT) |
| Fatigue | (1 patient) | (DLT) |
Data from the Phase I study of this compound in patients with advanced solid tumors.[1][4]
Table 2: Pharmacodynamic Effects of this compound (Phase I)
| Biomarker | Effect | Onset Dose Level |
| Hsp70 in PBMCs | >300% increase over baseline | ≥ 48 mg/m² |
| Circulating HER-2 ECD | >20% decrease from baseline | ≥ 12 mg/m² |
Data from the Phase I study of this compound.[1][3]
Experimental Protocols
1. Western Blot for On-Target Effects (Hsp70 Induction and Client Protein Degradation)
-
Objective: To confirm the on-target activity of this compound by measuring the levels of Hsp70 and a known Hsp90 client protein (e.g., AKT).
-
Methodology:
-
Cell Culture and Treatment: Plate cells of interest and allow them to adhere. Treat with varying concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them on a polyacrylamide gel.
-
Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Hsp70, AKT, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control.
-
2. Kinase Profiling for Off-Target Identification
-
Objective: To identify potential off-target kinase interactions of the active metabolite of this compound, CF2772.
-
Methodology:
-
Compound: Use the active metabolite, CF2772, for in vitro assays.
-
Assay Platform: Utilize a commercial kinase profiling service (e.g., KINOMEscan®, scanMAX assay). These platforms typically use a competition binding assay where the ability of the test compound to displace a ligand from the kinase active site is measured.[6][7][8]
-
Screening: Perform an initial screen at a single high concentration (e.g., 1 or 10 µM) against a broad panel of kinases.
-
Hit Identification: Identify kinases where binding is significantly inhibited (e.g., >90% inhibition).
-
Dose-Response: For identified hits, perform a dose-response analysis to determine the binding affinity (Kd).
-
Data Analysis: Analyze the data to identify off-target kinases with high binding affinity.
-
3. Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Objective: To confirm the engagement of CF2772 with Hsp90 and potentially identify novel targets in a cellular context.
-
Methodology:
-
Treatment: Treat intact cells with CF2772 or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures. Target engagement by a ligand typically stabilizes the protein, increasing its melting temperature.
-
Protein Separation: Separate soluble and aggregated proteins by centrifugation.
-
Detection: Analyze the soluble fraction by Western blot or mass spectrometry to determine the melting curves of Hsp90 and other proteins.
-
Analysis: A shift in the melting curve of a protein in the presence of the compound indicates direct binding.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for investigating off-target effects.
References
- 1. Phase I Study of BIIB028, a selective heat shock protein 90 inhibitor, in patients with refractory metastatic or locally advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Phase I study of BIIB028, a selective heat shock protein 90 inhibitor, in patients with refractory metastatic or locally advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chayon.co.kr [chayon.co.kr]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
Technical Support Center: Improving In Vivo Delivery of Biib-028
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Hsp90 inhibitor, Biib-028. The information is designed to address specific issues that may be encountered during in vivo experiments.
Troubleshooting Guides
This section addresses common problems encountered during the in vivo administration and analysis of this compound, offering potential causes and solutions in a question-and-answer format.
| Question | Potential Causes | Troubleshooting Steps |
| Why am I observing lower than expected plasma concentrations of the active metabolite (CF2772)? | 1. Inefficient dephosphorylation of the prodrug (this compound): Interspecies differences in phosphatase activity can affect the conversion rate. 2. Rapid clearance of the active metabolite: The reported half-life of CF2772 is approximately 2.1 hours.[1] 3. Issues with intravenous administration: Incomplete injection or leakage from the injection site. | 1. Confirm phosphatase activity: If using a new animal model, consider an in vitro plasma stability assay to confirm the conversion of this compound to CF2772. 2. Optimize dosing schedule: Based on the short half-life, consider more frequent administration or a continuous infusion model to maintain therapeutic concentrations. 3. Refine injection technique: Ensure proper restraint of the animal and visual confirmation of successful intravenous injection. Use of a catheter may improve consistency. |
| I am not seeing the expected pharmacodynamic effect (e.g., increase in Hsp70, decrease in HER2-ECD) in my tumor model. | 1. Insufficient drug exposure at the tumor site: Poor tumor vascularization or high interstitial fluid pressure can limit drug penetration. 2. Tumor model resistance: The specific cancer cell line may not be dependent on the Hsp90 client proteins affected by this compound. 3. Timing of pharmacodynamic analysis: The peak effect may occur at a different time point than what was sampled. | 1. Assess tumor biodistribution: Perform a biodistribution study to quantify the concentration of this compound and CF2772 in the tumor tissue versus plasma. 2. Screen cell lines in vitro: Prior to in vivo studies, confirm the sensitivity of your chosen cancer cell line to this compound by measuring the degradation of Hsp90 client proteins. 3. Conduct a time-course pharmacodynamic study: Collect tumor and blood samples at multiple time points post-dose to identify the optimal window for observing the biological response. |
| My animals are showing signs of toxicity (e.g., weight loss, lethargy) at doses that are not efficacious. | 1. Off-target effects: The active metabolite may be affecting Hsp90 or other kinases in normal tissues. 2. Formulation issues: The vehicle used for solubilizing this compound may be causing toxicity. 3. Rapid Cmax leading to acute toxicity: The initial high concentration after intravenous injection could be causing adverse effects. | 1. Evaluate different dosing regimens: Consider a lower dose administered more frequently to reduce the maximum concentration (Cmax) while maintaining a similar total exposure (AUC). 2. Test vehicle toxicity: Administer the vehicle alone to a control group of animals to rule out any vehicle-related adverse effects. 3. Monitor for known toxicities: Be aware of the clinically reported side effects such as fatigue, diarrhea, and nausea, and monitor animals accordingly.[2] |
| There is high variability in my experimental results between animals. | 1. Inconsistent drug administration: Variability in the volume or rate of intravenous injection. 2. Differences in animal health or tumor size: Underlying health issues or significant variations in tumor volume can impact drug metabolism and distribution. 3. Sample collection and processing inconsistencies: Differences in the timing of sample collection or the handling of plasma and tissue samples. | 1. Standardize administration procedures: Use calibrated equipment and ensure all personnel are trained on a consistent injection technique. 2. Normalize experimental groups: Randomize animals into treatment groups based on tumor volume and body weight to ensure homogeneity. Exclude animals that show signs of poor health before the study begins. 3. Adhere to strict protocols: Develop and follow a detailed protocol for sample collection, processing, and storage to minimize technical variability. |
Frequently Asked Questions (FAQs)
1. What is this compound and how does it work?
This compound is a prodrug that is dephosphorylated in vivo to its active metabolite, CF2772.[3] CF2772 is a selective inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone that is crucial for the stability and function of many proteins involved in cancer cell growth and survival.[3][4] By inhibiting Hsp90, CF2772 leads to the degradation of these "client proteins," resulting in cell death and inhibition of tumor growth.[3]
2. What are the key pharmacokinetic parameters of this compound and its active metabolite?
In a Phase I clinical trial, this compound (also referred to as CF3647) and its active metabolite (CF2772) exhibited the following pharmacokinetic properties after intravenous administration:
| Compound | Parameter | Value | Reference |
| This compound (Prodrug) | Plasma Half-Life (t1/2) | ~0.5 hours | [2][3] |
| CF2772 (Active Metabolite) | Plasma Half-Life (t1/2) | ~2.1 hours | [2][3] |
Plasma exposure for both the prodrug and the active metabolite was shown to be dose-dependent.[1][2][3]
3. How can I measure the pharmacodynamic effects of this compound in vivo?
The inhibition of Hsp90 by this compound can be monitored through the following biomarkers:
| Biomarker | Expected Change | Sample Type | Reference |
| Hsp70 | Increase | Peripheral Blood Mononuclear Cells (PBMCs), Tumor Tissue | [2][3] |
| HER2-Extracellular Domain (ECD) | Decrease | Serum | [2][3] |
These pharmacodynamic changes were observed in patients at doses of 48 mg/m² and higher.[1][2][3]
4. What is the maximum tolerated dose (MTD) of this compound?
In a Phase I clinical trial with patients who had advanced solid tumors, the MTD was established at 144 mg/m² administered intravenously twice a week.[1][2]
Experimental Protocols
In Vivo Pharmacokinetic (PK) Study in Mice
Objective: To determine the pharmacokinetic profile of this compound and its active metabolite CF2772 in plasma.
Materials:
-
This compound formulated in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% water).
-
8-10 week old immunocompromised mice (e.g., NOD/SCID or nude mice).
-
Microcentrifuge tubes containing anticoagulant (e.g., EDTA).
-
Syringes and needles for intravenous injection and blood collection.
-
LC-MS/MS system for bioanalysis.
Procedure:
-
Acclimatize animals for at least one week before the study.
-
Fast animals for 4 hours prior to dosing, with water available ad libitum.
-
Administer a single intravenous (tail vein) bolus of this compound at the desired dose.
-
Collect blood samples (approximately 50-100 µL) via retro-orbital or submandibular bleeding at specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Immediately place blood samples into anticoagulant-coated tubes and keep on ice.
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentrations of this compound and CF2772 in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) using appropriate software.
Biodistribution Study in Tumor-Bearing Mice
Objective: To quantify the distribution of this compound and CF2772 in tumor and various organs.
Materials:
-
Materials listed in the PK study protocol.
-
Cancer cell line known to be sensitive to Hsp90 inhibition.
-
Surgical tools for organ harvesting.
-
Homogenizer for tissue processing.
Procedure:
-
Implant cancer cells subcutaneously into the flank of immunocompromised mice.
-
Allow tumors to grow to a specified size (e.g., 100-200 mm³).
-
Administer a single intravenous dose of this compound.
-
At predetermined time points (e.g., 1, 4, 8, and 24 hours post-dose), euthanize a cohort of mice.
-
Collect blood and harvest the tumor and key organs (e.g., liver, spleen, kidneys, lungs, heart).
-
Rinse organs with cold saline and blot dry.
-
Weigh each tissue sample.
-
Homogenize the tissue samples in a suitable buffer.
-
Process the plasma and tissue homogenates to extract the drug and its metabolite.
-
Quantify the concentration of this compound and CF2772 in each sample using LC-MS/MS.
-
Express the results as the percentage of the injected dose per gram of tissue (%ID/g).
In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous tumor model.
Materials:
-
Materials listed in the biodistribution study protocol.
-
Calipers for tumor measurement.
Procedure:
-
Implant cancer cells subcutaneously into the flank of a cohort of mice.
-
Once tumors reach an average size of 100-150 mm³, randomize the mice into treatment and control groups (e.g., Vehicle control, this compound low dose, this compound high dose).
-
Administer this compound or vehicle intravenously according to the desired schedule (e.g., twice weekly).
-
Monitor animal body weight and tumor volume 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Continue treatment for a specified duration (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further pharmacodynamic analysis (e.g., Western blot for Hsp70 or client proteins).
-
Analyze the data by comparing the tumor growth inhibition between the treatment and control groups.
Visualizations
References
Technical Support Center: Biib-028 Experimental Guidelines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize experimental artifacts when working with the Hsp90 inhibitor, Biib-028.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a prodrug that is converted in vivo to its active metabolite, CF2772.[1] CF2772 is a potent inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, survival, and signaling.[1] By binding to the N-terminal ATP-binding pocket of Hsp90, CF2772 disrupts the chaperone's function, leading to the degradation of oncogenic client proteins and subsequent inhibition of tumor cell growth.[1]
Q2: What are the key pharmacodynamic markers for this compound activity?
The two primary pharmacodynamic markers used to confirm the biological activity of this compound are:
-
Induction of Hsp70: Inhibition of Hsp90 leads to a compensatory upregulation of other heat shock proteins, most notably Hsp70. This can be measured in peripheral blood mononuclear cells (PBMCs) or tumor tissue.[1][2]
-
Reduction of circulating HER-2 Extracellular Domain (ECD): HER-2 is a well-established Hsp90 client protein. Inhibition of Hsp90 leads to the degradation of the full-length HER-2 receptor, resulting in a decrease in the shed extracellular domain, which can be measured in serum or plasma.[1][2]
Q3: What were the common adverse events observed in clinical trials of this compound?
In a Phase I clinical trial, the most common drug-related adverse events were generally mild to moderate (Grade 1-2) and included fatigue (46%), diarrhea (44%), nausea (44%), vomiting (29%), hot flushes (29%), and abnormal dreams (17%).[2][3] Dose-limiting toxicities observed at higher doses were syncope and fatigue.[2][3]
Troubleshooting Experimental Artifacts
This guide addresses specific issues that may arise during in vitro and ex vivo experiments with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| High variability in cell-based assay results between experiments. | Incomplete conversion of this compound to its active metabolite, CF2772. this compound is a prodrug and requires cellular phosphatases for activation. The activity of these enzymes can vary between cell lines and even with passage number. | 1. Pre-incubate this compound in cell culture medium for a set period before adding to cells to allow for some conversion. 2. Directly use the active metabolite, CF2772, if commercially available and the experimental design permits. 3. Ensure consistent cell passage numbers and culture conditions for all experiments. |
| Degradation of this compound or CF2772 in solution. The stability of the compounds in your specific experimental buffer and storage conditions may be a factor. | 1. Prepare fresh stock solutions of this compound for each experiment. 2. Avoid repeated freeze-thaw cycles of stock solutions. Aliquot into single-use vials. 3. Test the stability of the compounds in your experimental media over the time course of your assay. | |
| Lower than expected Hsp70 induction or client protein degradation. | Suboptimal drug concentration or incubation time. The effective concentration and time required for Hsp90 inhibition can vary significantly between different cell lines. | 1. Perform a dose-response and time-course experiment for each new cell line to determine the optimal conditions. 2. Ensure that the drug is not being rapidly metabolized or effluxed by the cells. The use of efflux pump inhibitors could be considered for mechanistic studies. |
| Low expression of Hsp90 client proteins in the chosen cell line. The effect of Hsp90 inhibition is dependent on the cell's reliance on specific client proteins for survival. | 1. Select cell lines known to be dependent on Hsp90 client proteins that are relevant to your research question (e.g., HER-2 positive breast cancer cell lines). 2. Confirm baseline expression of your target client protein by Western blot. | |
| Unexpected or off-target effects observed. | Inhibition of other kinases or cellular proteins. Although designed to be selective, purine-based inhibitors can sometimes exhibit off-target activities, especially at higher concentrations. | 1. Use the lowest effective concentration of this compound or CF2772 as determined by your dose-response experiments. 2. Include appropriate negative controls, such as an inactive analog of the inhibitor if available. 3. Consider using a structurally different Hsp90 inhibitor as a comparator to confirm that the observed phenotype is due to Hsp90 inhibition. |
| Inconsistent results in HER-2 ECD ELISA. | Pre-analytical sample handling issues. The stability of HER-2 ECD in serum/plasma can be affected by collection, processing, and storage. | 1. Standardize blood collection and processing protocols. Use consistent tube types and centrifugation parameters. 2. Process samples as quickly as possible after collection. 3. Store serum/plasma aliquots at -80°C and avoid repeated freeze-thaw cycles. |
| Matrix effects from serum/plasma. Components in the sample matrix can interfere with the ELISA. | 1. Ensure that the standard curve is prepared in a matrix that closely matches the experimental samples (e.g., control serum). 2. Test for linearity of dilution to ensure there is no matrix interference. |
Experimental Protocols
Hsp70 Induction Assay by Western Blot
This protocol outlines the steps to assess the induction of Hsp70 in response to this compound treatment.
-
Cell Culture and Treatment:
-
Plate cells at a density that will not exceed 80-90% confluency by the end of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Boil samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Hsp70 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Circulating HER-2 ECD Measurement by ELISA
This protocol provides a general framework for a sandwich ELISA to measure HER-2 ECD in serum or plasma.
-
Plate Coating:
-
Coat a 96-well high-binding microplate with a capture antibody specific for HER-2 ECD at a predetermined concentration in coating buffer (e.g., 1-10 µg/mL in PBS).
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.
-
Wash the plate three times with wash buffer.
-
-
Sample and Standard Incubation:
-
Prepare a standard curve using recombinant HER-2 ECD protein in a diluent that mimics the sample matrix.
-
Add standards and samples (diluted as necessary) to the wells.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
Wash the plate five times with wash buffer.
-
-
Detection Antibody Incubation:
-
Add a biotinylated detection antibody specific for a different epitope of HER-2 ECD to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Streptavidin-HRP Incubation:
-
Add Streptavidin-HRP conjugate to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the plate seven times with wash buffer.
-
-
Substrate Development and Measurement:
-
Add a TMB substrate solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the known concentrations of the standards.
-
Determine the concentration of HER-2 ECD in the samples by interpolating their absorbance values from the standard curve.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Phase I Study of BIIB028, a selective heat shock protein 90 inhibitor, in patients with refractory metastatic or locally advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Phase I study of BIIB028, a selective heat shock protein 90 inhibitor, in patients with refractory metastatic or locally advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Biib-028 batch-to-batch consistency issues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with BIIB-028. The information is designed to address potential issues related to batch-to-batch consistency that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a phosphate prodrug that is designed to be dephosphorylated in vivo to its active metabolite, CF2772.[1][2] CF2772 functions as a selective inhibitor of Heat shock protein 90 (Hsp90).[1] Hsp90 is a molecular chaperone protein essential for the proper folding, activation, and assembly of numerous client proteins, including many that are key mediators of signal transduction, cell cycle control, and transcriptional regulation involved in cancer.[1][3] By binding to the N-terminal ATP-binding domain of Hsp90, CF2772 inhibits its chaperone activity, leading to the degradation of Hsp90 client proteins and subsequently, tumor cell death.[1]
Q2: What are the known client proteins of Hsp90 that are affected by this compound?
A2: Hsp90 has a wide range of client proteins, many of which are oncoproteins. The active metabolite of this compound leads to the degradation of these proteins. Some of the key oncogenic client proteins include Raf, AKT, androgen receptor, estrogen receptor, and HER-2/neu.[1][3] Pharmacodynamic analyses in clinical trials have shown a decrease in circulating human epidermal growth factor receptor 2 (HER-2) extracellular domain following this compound administration.[1]
Q3: What is the expected pharmacodynamic effect of this compound administration?
A3: A key pharmacodynamic marker for Hsp90 inhibition is the induction of Heat shock protein 70 (Hsp70). In a Phase I clinical study, administration of this compound at doses of 48 mg/m² or higher resulted in significant increases in Hsp70 in peripheral blood mononuclear cells.[1][4]
Q4: Are there any known stability issues with this compound?
A4: this compound is a highly water-soluble molecule designed for parenteral administration.[2] As a prodrug, it is designed to be converted to its active metabolite. Therefore, the stability of the prodrug form in solution should be monitored to ensure consistent delivery of the active compound.
Troubleshooting Guide
Issue 1: Inconsistent Potency Observed Between Different Batches of this compound
Symptoms:
-
Variable IC50 values in cell-based assays.
-
Inconsistent levels of Hsp70 induction in treated cells.
-
Discrepancies in the degradation of Hsp90 client proteins (e.g., HER-2, Raf-1).
Possible Causes and Troubleshooting Steps:
-
Verify Drug Concentration:
-
Action: Accurately determine the concentration of your this compound stock solutions using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
-
Rationale: Inaccurate quantification of the compound will lead to variability in experimental results.
-
-
Assess Purity and Integrity of Different Batches:
-
Action: Analyze the purity of each batch using High-Performance Liquid Chromatography (HPLC). Compare the chromatograms to identify any differences in the impurity profile.
-
Rationale: The presence of impurities can interfere with the activity of the compound.
-
-
Evaluate Prodrug to Active Metabolite Conversion:
-
Action: In your experimental system (e.g., cell culture media with serum, cell lysates), monitor the conversion of this compound to CF2772 over time using LC-MS/MS.
-
Rationale: The rate and extent of conversion to the active metabolite can vary between batches, leading to differences in observed potency.
-
Hypothetical Batch Comparison Data
| Parameter | Batch A | Batch B | Batch C | Specification |
| Purity (HPLC, %) | 99.5 | 98.2 | 99.6 | ≥ 98.0% |
| Major Impurity X (%) | 0.15 | 0.85 | 0.12 | ≤ 0.20% |
| In Vitro Potency (IC50, nM) | 52 | 85 | 49 | 45 - 60 nM |
| Hsp70 Induction (Fold Change) | 4.8 | 2.5 | 5.1 | ≥ 4.0 |
In this hypothetical scenario, Batch B shows lower purity, a higher level of a specific impurity, reduced in vitro potency, and weaker induction of the Hsp70 biomarker, suggesting a potential quality issue with this batch.
Experimental Protocols
Protocol 1: Determination of this compound Purity by HPLC
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Gradient: 5% to 95% Mobile Phase B over 20 minutes.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to a final concentration of 50 µg/mL in Mobile Phase A.
-
-
Analysis:
-
Inject the prepared sample and a blank (solvent) into the HPLC system.
-
Integrate the peak areas of the main compound and any impurities.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: In Vitro Potency Assessment by Western Blot for Hsp70 Induction
-
Cell Culture:
-
Plate a suitable cancer cell line (e.g., BT-474 breast cancer cells) in 6-well plates and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with varying concentrations of this compound from different batches for 24 hours. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blot:
-
Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against Hsp70 overnight at 4°C.
-
Incubate with a secondary HRP-conjugated antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and image the blot.
-
Normalize the Hsp70 signal to a loading control (e.g., GAPDH or β-actin).
-
Visualizations
References
- 1. Phase I Study of BIIB028, a selective heat shock protein 90 inhibitor, in patients with refractory metastatic or locally advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Phase I study of BIIB028, a selective heat shock protein 90 inhibitor, in patients with refractory metastatic or locally advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Hsp90 Inhibitors: Biib-028 and AUY922
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, Heat shock protein 90 (Hsp90) has emerged as a critical target. Hsp90 is a molecular chaperone responsible for the conformational maturation and stability of a wide array of client proteins, many of which are integral to oncogenic signaling pathways. This guide provides a detailed, data-driven comparison of two notable Hsp90 inhibitors: Biib-028 and AUY922 (luminespib), offering insights into their mechanisms of action, preclinical efficacy, and clinical profiles.
Mechanism of Action: Targeting the Hsp90 Chaperone
Both this compound and AUY922 exert their anticancer effects by inhibiting the function of Hsp90. They bind to the N-terminal ATP-binding pocket of Hsp90, which is crucial for its chaperone activity. This inhibition leads to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.
This compound is a prodrug that is dephosphorylated in vivo to its active metabolite, which then targets Hsp90.[1][2] AUY922 is a potent, second-generation, non-geldanamycin analog Hsp90 inhibitor.[3][4]
Below is a diagram illustrating the central role of Hsp90 in oncogenic signaling and the mechanism of its inhibition.
References
Validating Target Engagement of Biib-028 in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of Biib-028, a clinical-stage inhibitor of Heat Shock Protein 90 (Hsp90). We present a comparative analysis of this compound with other notable Hsp90 inhibitors, supported by experimental data and detailed protocols for key validation assays.
Introduction to this compound and Hsp90 Inhibition
This compound is a second-generation, orally bioavailable, synthetic small molecule inhibitor of Hsp90.[1] It is a prodrug that is converted in vivo to its active metabolite, CF2772.[2] The active form of the drug targets the N-terminal ATP-binding pocket of Hsp90, a chaperone protein critical for the stability and function of numerous client proteins involved in cancer cell proliferation, survival, and signaling.[2][3] Inhibition of Hsp90 leads to the proteasomal degradation of these client proteins, making it a compelling target for cancer therapy.[4] this compound was developed as an optimized version of the earlier Hsp90 inhibitor, BIIB021.[5]
Comparative Analysis of Hsp90 Inhibitors
The landscape of Hsp90 inhibitors includes natural product derivatives and fully synthetic molecules. Here, we compare this compound's precursor, BIIB021, with the well-characterized inhibitor 17-AAG (Tanespimycin) and the potent synthetic inhibitor NVP-AUY922 (Luminespib).
| Inhibitor | Chemical Class | Key Characteristics |
| BIIB021 | Purine-based synthetic | Orally bioavailable, active in 17-AAG resistant cell lines.[1] |
| 17-AAG | Ansamycin (Geldanamycin analog) | First-in-class Hsp90 inhibitor, but with limitations in solubility and formulation.[6] |
| NVP-AUY922 | Resorcinol-based synthetic | Highly potent, with broad anti-proliferative activity.[7] |
| STA-9090 (Ganetespib) | Triazolone-containing synthetic | Potent inhibitor with a distinct chemical scaffold.[8] |
Quantitative Performance Data
The following table summarizes the 50% growth inhibition (GI50) values for several Hsp90 inhibitors across a panel of non-small cell lung cancer (NSCLC) cell lines, providing a snapshot of their relative cellular potency.
| Cell Line | IPI-504 (17-AAG hydroquinone) GI50 (nM) | 17-AAG GI50 (nM) | NVP-AUY922 GI50 (nM) | BIIB-021 GI50 (nM) | SNX-2112 GI50 (nM) |
| H1650 | 35 | 31 | 12 | 321 | 118 |
| H1975 | 28 | 25 | 7 | 149 | 50 |
Data sourced from a comparative study of Hsp90 inhibitors. Note that IPI-504 is a more potent hydroquinone metabolite of 17-AAG.[9]
Experimental Protocols for Target Engagement Validation
Validating that a compound like this compound engages its intended target, Hsp90, within a cellular context is critical. The following are detailed protocols for key assays used to confirm Hsp90 target engagement.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement by measuring the thermal stabilization of a protein upon ligand binding.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) and grow to 70-80% confluency. Treat cells with this compound or a control compound at various concentrations for a specified time (e.g., 1-4 hours).
-
Harvesting and Lysis: Harvest cells by trypsinization, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.
-
Heat Shock: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. This step denatures and precipitates unbound proteins.
-
Centrifugation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble Hsp90 by Western blotting or other protein detection methods like ELISA. An increase in the amount of soluble Hsp90 at higher temperatures in the presence of this compound indicates target stabilization and therefore, engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding to a target protein in live cells.
Protocol:
-
Cell Transfection: Co-transfect cells (e.g., HEK293) with a plasmid encoding Hsp90 fused to NanoLuc® luciferase and a plasmid for a fluorescent tracer that binds to Hsp90.
-
Cell Plating: Plate the transfected cells in a multi-well plate suitable for luminescence measurements.
-
Compound Addition: Add this compound or other test compounds at varying concentrations to the cells.
-
Tracer Addition and Incubation: Add the fluorescent tracer at a pre-determined optimal concentration and incubate to allow for binding equilibrium to be reached.
-
Luminescence Measurement: Add the NanoBGlo® substrate and measure the bioluminescence resonance energy transfer (BRET) signal using a plate reader equipped with appropriate filters. Competitive binding of this compound to Hsp90 will displace the fluorescent tracer, leading to a decrease in the BRET signal. The IC50 value for target engagement can then be determined.[3][10]
Western Blotting for Hsp90 Client Protein Degradation
A hallmark of Hsp90 inhibition is the subsequent degradation of its client proteins. This can be readily assessed by Western blotting.
Protocol:
-
Cell Treatment: Treat cancer cells with increasing concentrations of this compound or other Hsp90 inhibitors for a defined period (e.g., 24 hours).
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against key Hsp90 client proteins (e.g., HER2, AKT, RAF-1) and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A dose-dependent decrease in the levels of client proteins confirms Hsp90 inhibition.[4][11]
Visualizing Cellular Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the Hsp90 signaling pathway, the CETSA workflow, and the NanoBRET assay principle.
Hsp90 Signaling and Inhibition by this compound
Cellular Thermal Shift Assay (CETSA) Workflow
References
- 1. hsp90 inhibitor — TargetMol Chemicals [targetmol.com]
- 2. Targeting Hsp90: small-molecule inhibitors and their clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eubopen.org [eubopen.org]
- 4. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neutecpharma.com [neutecpharma.com]
- 6. BIIB021, an Hsp90 inhibitor: A promising therapeutic strategy for blood malignancies (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. scispace.com [scispace.com]
- 10. news-medical.net [news-medical.net]
- 11. researchgate.net [researchgate.net]
Independent Validation of Biib-028: A Comparative Guide to Hsp90 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the publicly available data for Biib-028, an investigational Heat Shock Protein 90 (Hsp90) inhibitor, with other notable Hsp90 inhibitors that have undergone clinical evaluation. The information is compiled from published clinical trial results and scientific literature to support independent validation and further research.
Mechanism of Action: Hsp90 Inhibition
Heat Shock Protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are critical for cancer cell growth, proliferation, and survival.[1][2] These client proteins include key signaling molecules in pathways such as the MAPK, PI3K/Akt, and hormone receptor pathways.[1][3] Hsp90 inhibitors competitively bind to the ATP-binding pocket in the N-terminal domain of Hsp90, leading to the misfolding and subsequent proteasomal degradation of its client proteins. This disruption of multiple oncogenic signaling pathways simultaneously forms the basis of their anti-cancer activity.[1][2] A common pharmacodynamic biomarker for Hsp90 inhibition is the induction of Heat Shock Protein 70 (Hsp70).[4]
Comparative Analysis of Hsp90 Inhibitors
The following tables summarize the key characteristics and clinical trial data for this compound and a selection of other Hsp90 inhibitors. It is important to note that the majority of this data originates from industry-sponsored clinical trials and direct head-to-head comparative studies are limited.
Table 1: Overview of Hsp90 Inhibitors
| Compound | Developer/Sponsor | Chemical Class | Administration | Status |
| This compound | Biogen | Purine-based | Intravenous | Phase I completed |
| Onalespib (AT13387) | Astex Pharmaceuticals | Fragment-derived | Intravenous | Phase I/II trials completed |
| Ganetespib (STA-9090) | Synta Pharmaceuticals | Resorcinol-based | Intravenous | Phase III trial terminated for futility |
| Luminespib (NVP-AUY922) | Novartis | Resorcinol-based | Intravenous | Phase II trials completed |
| 17-AAG (Tanespimycin) | National Cancer Institute (NCI) | Benzoquinone ansamycin | Intravenous | Numerous trials completed |
Table 2: Phase I/II Clinical Trial Data Summary
| Compound | Maximum Tolerated Dose (MTD) / Recommended Phase II Dose (RP2D) | Common Grade ≥3 Toxicities | Observed Clinical Activity (Monotherapy) | Key Pharmacodynamic Effects |
| This compound | 144 mg/m² twice weekly | Syncope, fatigue | Prolonged stable disease in some patients with advanced solid tumors. | Increased Hsp70 in PBMCs, decreased circulating HER2 extracellular domain. |
| Onalespib (AT13387) | 220 mg/m² once weekly or 120 mg/m² twice weekly | Diarrhea, fatigue | Limited clinical activity as monotherapy in some trials. | Increased Hsp72 in tumor biopsies.[5][6] |
| Ganetespib (STA-9090) | 200 mg/m² once weekly | Diarrhea, fatigue, nausea, anorexia | Partial responses and stable disease in some patients with NSCLC and ocular melanoma. | Reduction in metabolic activity observed by PET scans. |
| Luminespib (NVP-AUY922) | 70 mg/m² once weekly | Diarrhea, visual changes, fatigue | Objective responses in NSCLC patients with EGFR exon 20 insertions.[7] | Not consistently reported in provided abstracts. |
| 17-AAG (Tanespimycin) | Schedule-dependent (e.g., 295 mg/m² weekly x3 every 4 weeks) | Hepatotoxicity, fatigue, myalgia, nausea | Limited objective responses as monotherapy. | Induction of Hsp70, down-regulation of Akt and Raf-1.[4][8] |
Note: Toxicities and efficacy can vary significantly based on the combination therapy, patient population, and tumor type.
Experimental Protocols
Detailed experimental protocols from the specific clinical trials are often not fully published. However, the following sections describe the general methodologies for the key pharmacodynamic assays used to assess Hsp90 inhibitor activity.
Western Blot for Hsp70 Induction
Western blotting is a standard technique used to detect and quantify the expression of specific proteins in a sample. In the context of Hsp90 inhibitor trials, it is frequently used to measure the induction of Hsp70 in peripheral blood mononuclear cells (PBMCs) or tumor biopsy samples as a marker of target engagement.
General Protocol:
-
Protein Extraction: Cells or tissues are lysed to release their proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.
-
Gel Electrophoresis: Protein samples are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is incubated with a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically binds to Hsp70.
-
Secondary Antibody Incubation: A secondary antibody, which is conjugated to an enzyme (e.g., horseradish peroxidase), is added and binds to the primary antibody.
-
Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence), which is then captured on film or by a digital imager.
-
Analysis: The intensity of the bands corresponding to Hsp70 is quantified and often normalized to a loading control protein (e.g., actin or tubulin).
ELISA for HER2 Extracellular Domain (ECD)
An Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as proteins. In some Hsp90 inhibitor trials, a sandwich ELISA is used to measure the levels of the circulating extracellular domain of HER2, a client protein of Hsp90. A decrease in circulating HER2 ECD can indicate degradation of the full-length HER2 protein in tumors.
General Protocol:
-
Coating: A microplate is coated with a capture antibody that specifically binds to the HER2 ECD.
-
Blocking: Any unbound sites in the wells are blocked to prevent non-specific binding.
-
Sample Incubation: Patient serum or plasma samples, along with standards of known HER2 ECD concentration, are added to the wells. The HER2 ECD in the samples binds to the capture antibody.
-
Detection Antibody Incubation: A detection antibody, which also binds to the HER2 ECD at a different epitope, is added. This antibody is typically biotinylated.
-
Enzyme Conjugate Incubation: A streptavidin-enzyme conjugate (e.g., streptavidin-HRP) is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.
-
Stopping the Reaction: A stop solution is added to terminate the reaction.
-
Measurement: The absorbance of the colored product is measured using a microplate reader.
-
Quantification: The concentration of HER2 ECD in the samples is determined by comparing their absorbance to the standard curve.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to illustrate the Hsp90 signaling pathway and a typical clinical trial workflow for an Hsp90 inhibitor.
Caption: Hsp90 signaling pathway and mechanism of inhibition.
References
- 1. Targeting of multiple signalling pathways by heat shock protein 90 molecular chaperone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I pharmacokinetic-pharmacodynamic study of 17-(allylamino)-17-demethoxygeldanamycin (17AAG, NSC 330507), a novel inhibitor of heat shock protein 90, in patients with refractory advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Pharmacodynamic and clinical results from a phase 1/2 study of the HSP90 inhibitor onalespib in combination with abiraterone acetate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity of the Hsp90 inhibitor luminespib among non-small-cell lung cancers harboring EGFR exon 20 insertions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase I Trial of 17-Allylamino-17-Demethoxygeldanamycin in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to BIIB-028 and Next-Generation HSP90 Inhibitors for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Heat shock protein 90 (HSP90) has long been an attractive target in oncology due to its critical role in the folding, stability, and function of numerous oncoproteins. Inhibition of HSP90 leads to the simultaneous degradation of these client proteins, disrupting multiple oncogenic signaling pathways. This guide provides a comprehensive comparison of BIIB-028, an early-generation HSP90 inhibitor, with prominent next-generation inhibitors, including ganetespib, onalespib, and NVP-AUY922. We present key preclinical and clinical data, detailed experimental methodologies, and visual representations of the underlying biological pathways to inform future research and drug development efforts.
Executive Summary
This compound is a prodrug that is converted in vivo to its active metabolite, CF2772, which inhibits HSP90 by binding to its N-terminal ATP-binding pocket.[1][2] While it demonstrated tolerability and target engagement in early clinical trials, the field of HSP90 inhibitors has evolved to address the limitations of first-generation agents, such as off-target toxicities. Next-generation inhibitors like ganetespib, onalespib, and NVP-AUY922 have been developed with improved potency, selectivity, and pharmacokinetic properties. This guide will delve into a direct comparison of these compounds to highlight their distinct characteristics and potential applications.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the available quantitative data for this compound and selected next-generation HSP90 inhibitors, providing a clear comparison of their preclinical potency and clinical performance.
Table 1: Preclinical Potency of HSP90 Inhibitors
| Inhibitor | Active Form | Cancer Cell Line | IC50 (Concentration for 50% Inhibition) | Reference |
| This compound | CF2772 | General tumor cell lines | 0.125 µg/mL | [2] |
| Ganetespib (STA-9090) | Ganetespib | NSCLC Cell Lines | 2 - 30 nM | [3] |
| HER2+ Breast Cancer (BT-474) | 13 nM | [4] | ||
| Triple-Negative Breast Cancer (MDA-MB-231) | Low nanomolar range | [4] | ||
| Hormone Receptor+ Breast Cancer (MCF-7) | 25 nM | [4] | ||
| Onalespib (AT13387) | Onalespib | A375 (Melanoma) | 18 nM | [5] |
| HCT116 (Colon) | 31 nM | [6] | ||
| Various Cancer Cell Lines | 13 - 260 nM | [5] | ||
| BON (Neuroendocrine Tumor) | 27 nM | [7] | ||
| NVP-AUY922 | NVP-AUY922 | Various Cancer Cell Lines | Average GI50 of 9 nM | [1] |
| Breast Cancer Cell Lines | Average GI50 of 5.4 nM | [8] | ||
| H1299 (NSCLC) | 2.85 µM | [9] |
Table 2: Clinical Trial Data Summary
| Inhibitor | Phase | Maximum Tolerated Dose (MTD) | Common Drug-Related Toxicities (Grade 1-2 unless specified) | Efficacy Highlights | Reference |
| This compound | I | 144 mg/m² (IV, twice weekly) | Fatigue (46%), Diarrhea (44%), Nausea (44%), Vomiting (29%), Hot flushes (29%), Abnormal dreams (17%). Dose-limiting: Syncope (Grade 3), Fatigue (Grade 3) | Stable disease for ≥24 weeks in 12% of patients. | [1][10][11] |
| Ganetespib (STA-9090) | I/II | Varies by schedule | Diarrhea, fatigue, nausea, vomiting. Generally better hepatic safety profile than first-generation inhibitors. | Showed activity in NSCLC, particularly in ALK-rearranged tumors. | [3] |
| Onalespib (AT13387) | I/II | 160 mg/m²/dose (QDx2/week) | Diarrhea (21% Grade ≥3), Fatigue (13% Grade ≥3). | Showed biological effect but limited clinical activity in combination with abiraterone acetate in prostate cancer. | [10] |
| NVP-AUY922 | I/II | Varies by schedule | Diarrhea, nausea, vomiting, visual disturbances. | Exhibited high efficacy in ALK-rearranged and EGFR-mutant NSCLC in a Phase II trial, but development was discontinued. | [2] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams were generated using Graphviz.
Caption: HSP90 Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for HSP90 Inhibitor Evaluation.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of HSP90 inhibitors.
Cell Viability and Proliferation Assays (e.g., MTT, CellTiter-Glo)
Objective: To determine the concentration of an HSP90 inhibitor that inhibits the growth of a cancer cell line by 50% (IC50 or GI50).
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Inhibitor Treatment: The following day, cells are treated with a serial dilution of the HSP90 inhibitor (e.g., this compound, ganetespib) or a vehicle control (like DMSO).
-
Incubation: Plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions.
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The crystals are then dissolved, and the absorbance is measured.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels, an indicator of metabolically active cells. A reagent is added that lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Data Analysis: The absorbance or luminescence readings are normalized to the vehicle control, and the IC50/GI50 values are calculated using a dose-response curve fitting software.[1][8][12]
Western Blotting for HSP90 Client Protein Degradation
Objective: To assess the effect of HSP90 inhibitors on the protein levels of known HSP90 client proteins (e.g., HER2, AKT, RAF-1) and the induction of heat shock response (e.g., HSP70).
Methodology:
-
Cell Treatment and Lysis: Cancer cells are treated with varying concentrations of the HSP90 inhibitor for a specified time (e.g., 24-48 hours). After treatment, cells are washed and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a protein assay, such as the BCA assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the HSP90 client proteins of interest (e.g., anti-HER2, anti-phospho-AKT) and a loading control (e.g., anti-GAPDH, anti-β-actin).
-
Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). A chemiluminescent substrate is added, and the resulting signal is captured using an imaging system.
-
Analysis: The band intensities are quantified and normalized to the loading control to determine the relative changes in protein expression.[2][10]
In Vivo Tumor Xenograft Models
Objective: To evaluate the anti-tumor efficacy and tolerability of HSP90 inhibitors in a living organism.
Methodology:
-
Cell Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups.
-
Inhibitor Administration: The HSP90 inhibitor is administered to the treatment group according to a specific dose and schedule (e.g., intravenous, intraperitoneal, or oral administration). The control group receives a vehicle solution.
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The body weight and general health of the mice are also monitored to assess toxicity.
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. The anti-tumor efficacy is determined by comparing the tumor growth inhibition in the treated groups to the control group. Tumors may also be excised for pharmacodynamic analysis (e.g., western blotting for client proteins).[13][14]
Conclusion
The landscape of HSP90 inhibitors has evolved significantly, with next-generation compounds demonstrating improved potency and more favorable safety profiles compared to earlier agents like this compound. Ganetespib, onalespib, and NVP-AUY922 each exhibit low nanomolar potency against a range of cancer cell lines and have been evaluated in clinical trials. While challenges related to therapeutic index and patient selection remain, the data presented in this guide underscore the continued potential of HSP90 inhibition as a therapeutic strategy in oncology. The detailed methodologies and pathway diagrams provided herein serve as a valuable resource for researchers aiming to further investigate and develop this class of anti-cancer agents.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeted inhibition of Hsp90 by ganetespib is effective across a broad spectrum of breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. universalbiologicals.com [universalbiologicals.com]
- 7. The HSP90 inhibitor onalespib potentiates 177Lu-DOTATATE therapy in neuroendocrine tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Complex Crystal Structure Determination of Hsp90N-NVP-AUY922 and In Vitro Anti-NSCLC Activity of NVP-AUY922 [frontiersin.org]
- 10. Phase I Study of BIIB028, a selective heat shock protein 90 inhibitor, in patients with refractory metastatic or locally advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase I study of BIIB028, a selective heat shock protein 90 inhibitor, in patients with refractory metastatic or locally advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. INHIBITION OF NEUROBLASTOMA XENOGRAFT GROWTH BY HSP90 INHIBITOR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. webapps.myriad.com [webapps.myriad.com]
Safety Operating Guide
Personal protective equipment for handling Biib-028
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with BIIB-028, an investigational small-molecule inhibitor of Heat Shock Protein 90 (Hsp90) with potential antineoplastic activity.[1] The information herein is intended to supplement, not replace, formal laboratory safety protocols and institutional risk assessments.
Compound Overview:
| Identifier | Description |
| This compound | A small-molecule inhibitor of Hsp90.[1] |
| Synonyms | BIIB 028, this compound.[1] |
| Primary Activity | Blocks the binding of oncogenic client proteins to Hsp90, leading to their degradation and inhibiting tumor cell proliferation.[1][2] |
| Intended Use | For research use only. Not for human or veterinary use.[1] |
Health and Safety Information
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, clinical trial data indicates potential biological activity in humans. The following recommendations are based on the known effects of Hsp90 inhibitors and data from a Phase I clinical study of this compound.
Potential Hazards:
Based on clinical data, exposure to this compound may lead to adverse effects. Common toxicities observed in patients include fatigue, diarrhea, nausea, vomiting, hot flushes, and abnormal dreams.[2][3] Dose-limiting toxicities of syncope and fatigue have also been reported.[2][3] As with any investigational compound with antineoplastic properties, it should be handled as a potentially hazardous substance.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the specific PPE requirements for the quantity and nature of the work being performed. The following table outlines recommended PPE for handling this compound.
| Task | Recommended Personal Protective Equipment (PPE) |
| Handling solid compound (weighing, aliquoting) | - Nitrile gloves (double-gloving recommended)- Laboratory coat- Safety glasses with side shields or chemical splash goggles- Respiratory protection (e.g., N95 or higher rated respirator) if handling powders outside of a certified chemical fume hood or ventilated balance enclosure. |
| Preparing solutions | - Nitrile gloves (double-gloving recommended)- Laboratory coat- Chemical splash goggles- Work should be conducted in a certified chemical fume hood. |
| Administering to cell cultures or animals | - Nitrile gloves- Laboratory coat- Safety glasses |
| Cleaning spills | - Nitrile gloves (double-gloving recommended)- Laboratory coat- Chemical splash goggles- Respiratory protection may be required depending on the size and nature of the spill. |
Operational and Disposal Plans
Storage and Handling:
-
Storage: Store this compound in a dry, dark location. For short-term storage (days to weeks), maintain at 0 - 4°C. For long-term storage (months to years), store at -20°C.[1]
-
Handling:
-
All work with solid this compound should be conducted in a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.
-
Avoid the creation of dust when handling the powdered form.
-
Ensure all containers are clearly labeled.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
Emergency Procedures:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention. |
| Skin Contact | Immediately wash affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. If conscious, rinse mouth with water. Seek immediate medical attention. |
Spill Management:
-
Evacuate the immediate area.
-
Notify your supervisor and institutional safety office.
-
Wear appropriate PPE before attempting to clean the spill.
-
For small powder spills: Gently cover with a damp paper towel to avoid raising dust. Carefully scoop the material into a labeled, sealed container for hazardous waste disposal.
-
For liquid spills: Absorb with an inert material (e.g., vermiculite, sand) and place in a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with an appropriate cleaning agent.
-
Dispose of all contaminated materials as hazardous waste.
Disposal:
All waste contaminated with this compound, including empty containers, disposable labware, and contaminated PPE, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow
The following diagram illustrates a general workflow for handling this compound in a research laboratory setting.
Caption: General laboratory workflow for handling this compound.
Disclaimer: This information is provided for guidance purposes only and is based on publicly available data. A comprehensive, site-specific risk assessment should be performed by qualified individuals before handling this compound. Always consult your institution's safety office for specific handling and disposal requirements.
References
- 1. medkoo.com [medkoo.com]
- 2. Phase I Study of BIIB028, a selective heat shock protein 90 inhibitor, in patients with refractory metastatic or locally advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I study of BIIB028, a selective heat shock protein 90 inhibitor, in patients with refractory metastatic or locally advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
